3-(2-Chloroethyl)phenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9ClO |
|---|---|
Molecular Weight |
156.61 g/mol |
IUPAC Name |
3-(2-chloroethyl)phenol |
InChI |
InChI=1S/C8H9ClO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4-5H2 |
InChI Key |
GRXBETHKDHEATN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCCl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(2-Chloroethyl)phenol from Phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a viable synthetic pathway for the preparation of 3-(2-chloroethyl)phenol, a valuable intermediate in pharmaceutical and chemical research, starting from the readily available raw material, phenol (B47542). The synthesis involves a multi-step process encompassing acylation, reduction, and chlorination. This document provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and quantitative data to facilitate the successful synthesis of the target compound.
Synthetic Strategy Overview
The synthesis of this compound from phenol is not a direct transformation and requires a sequence of reactions to introduce the chloroethyl group at the meta-position of the phenolic ring. A direct Friedel-Crafts acylation or alkylation of phenol is challenging due to the high reactivity of the phenol ring, leading to multiple substitutions and a mixture of ortho and para isomers. The Fries rearrangement of phenyl acetate, a common method for producing hydroxyacetophenones, also favors the formation of ortho and para isomers.
Therefore, a more strategic approach is necessary to achieve the desired meta-substitution. The proposed and most viable synthetic route involves the following three key steps:
-
Synthesis of 3-Hydroxyacetophenone: This intermediate is synthesized from phenol in a two-step process involving the sulfonation of acetophenone (B1666503) (derived from phenol) followed by alkaline hydrolysis. This method directs the substitution to the meta position.
-
Reduction of 3-Hydroxyacetophenone: The ketonic group of 3-hydroxyacetophenone is selectively reduced to a hydroxyl group to yield 3-hydroxyphenylethanol.
-
Chlorination of 3-Hydroxyphenylethanol: The final step involves the conversion of the primary alcohol in 3-hydroxyphenylethanol to a chloro group to afford the target molecule, this compound.
This synthetic pathway is illustrated in the workflow diagram below.
Figure 1: Overall synthetic workflow for the preparation of this compound from phenol.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for easy reference.
Step 1: Synthesis of 3-Hydroxyacetophenone
As direct meta-acylation of phenol is not feasible, an indirect route starting from acetophenone is employed. Acetophenone can be synthesized from phenol through various established methods, such as the Friedel-Crafts acylation of benzene (B151609) (derived from phenol) with acetyl chloride.
This step introduces a sulfonic acid group at the meta position of acetophenone.
Reaction:
Acetophenone is reacted with concentrated sulfuric acid to yield 3-sulfonic acetophenone.
Experimental Protocol: [1]
-
In a reaction vessel, add concentrated sulfuric acid.
-
Cool the sulfuric acid to a temperature between -5°C and 0°C.
-
Slowly add acetophenone dropwise to the cooled sulfuric acid while maintaining the temperature.
-
After the addition is complete, continue stirring the mixture at -5°C to 0°C for 20-40 minutes.
-
Gradually raise the temperature of the reaction mixture to 55-65°C and continue the reaction for 18-22 hours.
-
After the reaction is complete, slowly pour the reaction mixture into ice water to precipitate the product.
-
Collect the precipitate by filtration and wash it with water to obtain 3-sulfonic acetophenone.
The sulfonic acid group is replaced by a hydroxyl group through alkaline fusion.
Reaction:
3-Sulfonic acetophenone is treated with a strong base at high temperature to yield 3-hydroxyacetophenone.
-
Add the 3-sulfonic acetophenone obtained in the previous step to an alkaline solution (e.g., 5 M potassium hydroxide (B78521) solution).
-
Heat the mixture until the solid dissolves and then continue heating at 95-105°C for 28-32 hours.[1]
-
Cool the reaction mixture to 8-12°C.[1]
-
Acidify the solution by dropwise addition of concentrated hydrochloric acid to a pH of 4.8-5.2 to precipitate the product.[1]
-
Filter the solid, wash with cold water, and dry to obtain 3-hydroxyacetophenone.
-
The crude product can be further purified by recrystallization from a suitable solvent like a water-ethanol mixture.[3]
Quantitative Data for Step 1:
| Parameter | Value | Reference |
| Sulfonation | ||
| Yield of 3-sulfonic acetophenone | 65% | [1] |
| Alkaline Hydrolysis | ||
| Yield of 3-hydroxyacetophenone | 80% | [2] |
| Overall Yield (from acetophenone) | ~52% | Calculated |
Step 2: Reduction of 3-Hydroxyacetophenone to 3-Hydroxyphenylethanol
The carbonyl group of 3-hydroxyacetophenone is selectively reduced to a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reducing agent for this transformation.[4][5]
Reaction:
3-Hydroxyacetophenone is reduced with sodium borohydride in an alcoholic solvent to produce 3-hydroxyphenylethanol.
Experimental Protocol: (Adapted from general procedures for NaBH₄ reduction of ketones)[4][5]
-
In a round-bottom flask, dissolve 3-hydroxyacetophenone in a suitable alcoholic solvent such as methanol (B129727) or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution, maintaining the temperature below 10°C. An excess of NaBH₄ is typically used.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for a few hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the slow, dropwise addition of a dilute acid (e.g., 1 M HCl) until the evolution of gas ceases.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-hydroxyphenylethanol.
-
The product can be purified by column chromatography on silica (B1680970) gel if necessary.
Quantitative Data for Step 2:
| Parameter | Value | Reference |
| Reduction | ||
| Reducing Agent | Sodium Borohydride (NaBH₄) | [4][5] |
| Typical Yield | High (specific data for this substrate not found, but generally >90% for similar reductions) | General Knowledge |
Step 3: Chlorination of 3-Hydroxyphenylethanol to this compound
The final step is the conversion of the primary alcohol to an alkyl chloride using thionyl chloride (SOCl₂). This reaction typically proceeds via an Sₙ2 mechanism, especially when a base like pyridine (B92270) is used.[6][7]
Reaction:
3-Hydroxyphenylethanol reacts with thionyl chloride to form this compound.
Experimental Protocol: (Adapted from general procedures for the chlorination of alcohols with SOCl₂)[6][8]
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser connected to a gas trap (to neutralize the HCl and SO₂ byproducts), place 3-hydroxyphenylethanol.
-
Dissolve the alcohol in a dry, aprotic solvent such as dichloromethane (B109758) (DCM) or toluene. A small amount of a base like pyridine can be added to scavenge the HCl produced.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) dropwise from the dropping funnel to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer and wash it sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The final product can be purified by vacuum distillation or column chromatography.
Quantitative Data for Step 3:
| Parameter | Value | Reference |
| Chlorination | ||
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | [6][7] |
| Typical Yield | Good to excellent (specific data for this substrate not found, but generally high for primary alcohols) | General Knowledge |
Reaction Mechanisms and Pathways
Understanding the underlying mechanisms of each reaction step is crucial for optimizing reaction conditions and troubleshooting potential issues.
Sulfonation and Alkaline Hydrolysis
The sulfonation of acetophenone is an electrophilic aromatic substitution reaction. The acetyl group is a meta-directing deactivator, thus favoring the substitution of the sulfonic acid group at the meta position. The subsequent alkaline hydrolysis proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxide ion displaces the sulfonate group.
Reduction with Sodium Borohydride
The reduction of the ketone with sodium borohydride involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide by the solvent (e.g., ethanol) to give the alcohol.
Figure 2: Simplified mechanism of the reduction of a ketone with sodium borohydride.
Chlorination with Thionyl Chloride
The chlorination of an alcohol with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which is a good leaving group. In the presence of a base like pyridine, the chloride ion acts as a nucleophile and attacks the carbon bearing the chlorosulfite group in an Sₙ2 fashion, leading to inversion of configuration (though not relevant for this achiral molecule).
Figure 3: Simplified mechanism for the chlorination of an alcohol with thionyl chloride.
Conclusion
The synthesis of this compound from phenol is a multi-step process that can be achieved with good overall yield by employing a strategic synthetic route. The key to success lies in the careful control of reaction conditions at each step, particularly in the initial synthesis of the meta-substituted intermediate, 3-hydroxyacetophenone. The subsequent reduction and chlorination steps are relatively straightforward transformations. This guide provides the necessary theoretical background and practical protocols to enable researchers and drug development professionals to synthesize this important chemical intermediate. Further optimization of reaction conditions for each step may lead to improved yields and purity of the final product.
References
- 1. CN102040499A - Method for synthesizing 3-hydroxyacetophenone - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 6. reactionweb.io [reactionweb.io]
- 7. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 8. orgosolver.com [orgosolver.com]
In-Depth Technical Guide to the Physicochemical Properties of 3-(2-Chloroethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Chloroethyl)phenol is an aromatic organic compound with the chemical formula C₈H₉ClO.[1] It belongs to the class of chloroethylphenols and is characterized by a phenol (B47542) group substituted with a 2-chloroethyl group at the meta position.[2] This compound and its isomers are of interest in medicinal chemistry and drug development due to their structural similarities to biologically active molecules and their potential as intermediates in the synthesis of pharmaceuticals and agrochemicals.[2] The presence of both a hydroxyl group and a reactive chloroethyl substituent imparts a unique combination of chemical properties that influence its biological activity, including potential antioxidant and cytotoxic effects.[2] Understanding the physicochemical properties of this compound is crucial for predicting its behavior in biological systems, designing synthetic routes, and developing analytical methods.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₉ClO | [1] |
| Molecular Weight | 156.61 g/mol | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Water Solubility | Estimated: 1-5 g/L | [2] |
| logP (Octanol-Water Partition Coefficient) | 2.5 (Computed, XLogP3) | [1] |
| pKa | Data not available |
The computed octanol-water partition coefficient (logP) of 2.5 indicates that this compound has moderate lipophilicity.[1][2] This property is a critical determinant of a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). The moderate lipophilicity suggests that it may be able to cross biological membranes. The estimated water solubility of 1-5 g/L is influenced by the hydrophilic phenolic hydroxyl group, which can participate in hydrogen bonding with water, and the hydrophobic chloroethyl group.[2]
Experimental Protocols for Physicochemical Property Determination
Detailed experimental protocols are essential for the accurate determination of the physicochemical properties of this compound. The following sections outline standard methodologies that can be employed.
Melting Point Determination
The melting point of a solid is a measure of its purity and can be used for identification. A sharp melting range typically indicates a pure compound.
Protocol: Capillary Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or an electronic temperature sensor.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has liquefied (completion of melting) are recorded as the melting range.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key indicator of a liquid's volatility.
Protocol: Distillation Method
-
Apparatus Setup: A small quantity of this compound is placed in a distillation flask connected to a condenser and a receiving flask. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.
-
Heating: The flask is gently heated.
-
Equilibrium: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature will stabilize at the boiling point of the liquid as the vapor condenses in the condenser and is collected in the receiving flask.
-
Recording: The stable temperature reading on the thermometer is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.
Water Solubility Determination
Water solubility is a critical parameter that affects a compound's bioavailability and formulation.
Protocol: Shake-Flask Method
-
Sample Preparation: An excess amount of this compound is added to a known volume of distilled water in a flask.
-
Equilibration: The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature (typically 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the saturated aqueous solution from the excess solid.
-
Quantification: A known volume of the clear, saturated aqueous solution is carefully removed and the concentration of this compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., g/L or mg/mL).
pKa Determination
The pKa is a measure of the acidity of a compound. For a phenol, it represents the pH at which the compound is 50% ionized.
Protocol: Potentiometric Titration
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol (B129727) or ethanol (B145695) to ensure solubility.
-
Titration Setup: A pH electrode is immersed in the solution, which is stirred continuously. A standardized solution of a strong base (e.g., NaOH) is used as the titrant and is added in small, known increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, which is the point where half of the phenolic protons have been neutralized by the base.
Potential Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, the broader class of chlorophenols is known to exhibit various biological effects.
Cytotoxicity and Oxidative Stress
Chlorophenols have been shown to induce cytotoxic effects in various cell lines.[3] This toxicity is often associated with the induction of oxidative stress, leading to the overproduction of reactive oxygen species (ROS).[4] ROS can damage cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic or necrotic cell death.
Uncoupling of Oxidative Phosphorylation
A key mechanism of toxicity for many chlorophenols is the uncoupling of oxidative phosphorylation in mitochondria.[5][6][7][8] This process disrupts the electron transport chain, leading to a decrease in ATP synthesis and an increase in oxygen consumption. The uncoupling activity of chlorophenols is generally correlated with the degree of chlorination.[6]
Modulation of Signaling Pathways
Phenolic compounds, in general, have been shown to modulate various intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[9][10][11][12] These pathways are critical regulators of cellular processes such as inflammation, cell proliferation, and apoptosis. Dysregulation of these pathways is implicated in numerous diseases, including cancer. While direct evidence for this compound is lacking, its phenolic structure suggests the potential to interact with these signaling cascades.
References
- 1. This compound | C8H9ClO | CID 44298534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound [smolecule.com]
- 3. Cytotoxic effects of environmentally relevant chlorophenols on L929 cells and their mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,4,6-Trichlorophenol cytotoxicity involves oxidative stress, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Effects of chlorinated phenols on rat embryonic and hepatic mitochondrial oxidative phosphorylation | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 8. A review of chlorinated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 10. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of nuclear factor kappaB by phenolic antioxidants: interplay between antioxidant signaling and inflammatory cytokine expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oligonol Ameliorates CCl₄-Induced Liver Injury in Rats via the NF-Kappa B and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility Profile of 3-(2-Chloroethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3-(2-Chloroethyl)phenol
This compound is an organic compound featuring a phenol (B47542) ring substituted with a 2-chloroethyl group at the meta position. Its chemical structure, possessing both a hydrophilic hydroxyl (-OH) group and a lipophilic chloroethyl-substituted aromatic ring, suggests a nuanced solubility profile across various solvents. The computed XLogP3 value of 2.5 indicates moderate lipophilicity.[1] Understanding its solubility is crucial for applications in medicinal chemistry, process development, and formulation science.
Expected Solubility Profile
The solubility of this compound is dictated by the balance between its polar phenolic hydroxyl group, capable of hydrogen bonding, and its largely nonpolar chloro-alkylated benzene (B151609) ring.[2][3][4] Based on the general principles of solubility for phenolic compounds, the following trends are anticipated.[3][4][5][6]
Table 1: Expected Solubility of this compound in Various Solvents
| Solvent Class | Solvent Example | Expected Solubility | Rationale |
| Polar Protic | Water | Low to Moderate | The hydroxyl group can form hydrogen bonds with water, but the hydrophobic aryl and chloroethyl groups limit solubility.[4] The solubility of phenol in water is moderate, and the addition of the chloroethyl group is expected to decrease aqueous solubility.[3] |
| Ethanol | High | Ethanol can act as both a hydrogen bond donor and acceptor, interacting favorably with the phenolic hydroxyl group. Its ethyl group also interacts well with the nonpolar part of the molecule. Phenol is known to be soluble in ethanol.[5] | |
| Methanol (B129727) | High | Similar to ethanol, methanol is a polar protic solvent that can effectively solvate both the polar and nonpolar moieties of the molecule. Phenolic compounds generally show good solubility in lower alcohols.[7] | |
| Polar Aprotic | Acetone | High | Acetone's carbonyl oxygen can act as a hydrogen bond acceptor for the phenolic proton. It is a good solvent for many organic compounds, including phenols.[5] |
| Dimethyl Sulfoxide (DMSO) | Very High | DMSO is a highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. | |
| Acetonitrile | Moderate to High | Acetonitrile is a polar aprotic solvent that is expected to be a good solvent for this compound, a common characteristic for many phenolic compounds.[7] | |
| Nonpolar | Toluene (B28343) | Moderate | The aromatic ring of toluene can interact with the benzene ring of this compound via van der Waals forces. However, the polarity of the hydroxyl group may limit very high solubility. |
| Hexane (B92381) | Low | As a nonpolar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar hydroxyl group, leading to poor solubility. | |
| Dichloromethane (DCM) | High | DCM is a solvent of intermediate polarity that can effectively solvate a wide range of organic molecules. It is expected to be a good solvent for this compound. | |
| Diethyl Ether | High | The oxygen atom in diethyl ether can act as a hydrogen bond acceptor, and its alkyl groups can interact with the nonpolar regions of the solute. Phenol is soluble in diethyl ether.[5] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound, based on the widely accepted isothermal shake-flask method.[7][8][9]
3.1. Materials and Equipment
-
Solute: this compound (purity >98%)
-
Solvents: A range of analytical grade solvents as listed in Table 1.
-
Equipment:
-
Analytical balance (±0.1 mg)
-
Thermostatic shaker bath or incubator capable of maintaining a constant temperature (e.g., 25 °C and 37 °C)
-
Vials with screw caps (B75204) (e.g., 20 mL scintillation vials)
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter (for aqueous solutions)
-
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected solvent. The excess solid should be clearly visible to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K or 310.15 K).
-
Agitate the vials for a sufficient time to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended for phenolic compounds. Preliminary experiments can be conducted to determine the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter (pre-equilibrated at the experimental temperature) to remove any undissolved solid particles.
-
Dilute the clear filtrate with a known volume of the appropriate mobile phase (for HPLC) or solvent to a concentration within the calibrated analytical range.
-
3.3. Analysis
-
Quantification: The concentration of this compound in the diluted filtrate is determined using a validated analytical method, typically HPLC-UV or UV-Vis spectrophotometry.
-
A calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
The solubility is then calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL, mol/L, or as a mole fraction.
-
-
Solid Phase Analysis: It is good practice to analyze the solid phase before and after the solubility experiment using techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) to check for any changes in the crystalline form of the compound.[8]
-
Statistical Analysis: All experiments should be performed in triplicate, and the results should be reported as the mean ± standard deviation.[10]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for solubility determination via the shake-flask method.
Conclusion
While experimental data for the solubility of this compound is not currently published, its molecular structure allows for informed predictions of its behavior in various solvent systems. It is expected to be highly soluble in polar organic solvents and less soluble in water and nonpolar hydrocarbons. The provided experimental protocol offers a robust framework for researchers to quantitatively determine the solubility profile, a critical step in the development and application of this compound.
References
- 1. This compound | C8H9ClO | CID 44298534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound [smolecule.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. byjus.com [byjus.com]
- 5. Phenol - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Quantum Chemical Analysis of 3-(2-Chloroethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3-(2-Chloroethyl)phenol is a substituted aromatic compound with the molecular formula C₈H₉ClO.[1][2] Its structure, featuring a phenol (B47542) group and a chloroethyl substituent, suggests potential applications in medicinal chemistry and as an intermediate in organic synthesis. The presence of the hydroxyl and chloroethyl functional groups imparts specific electronic and reactive characteristics that are of significant interest in drug design and development. Understanding the three-dimensional structure, electronic properties, and vibrational modes of this molecule is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity.[1]
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating molecular properties with a high degree of accuracy.[3][4] These computational methods allow for the determination of optimized molecular geometries, vibrational frequencies, and a host of electronic descriptors that govern the behavior of a molecule. When coupled with experimental techniques such as Fourier-transform infrared (FT-IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy, a comprehensive and validated understanding of the molecule's characteristics can be achieved.[3]
This guide details the standard computational and experimental protocols that would be employed in a thorough study of this compound. It further presents illustrative quantitative data, derived from established principles and data from analogous compounds, to provide a clear picture of the expected results.
Methodologies
Computational Details: A Standard Protocol
The quantum chemical calculations for this compound would be performed using a widely accepted and validated methodology, such as Density Functional Theory (DFT). The following protocol is recommended:
-
Software: Gaussian 09 or a similar quantum chemistry software package would be utilized for all calculations.[5]
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a suitable choice, as it has been shown to provide a good balance between accuracy and computational cost for organic molecules.[3][6]
-
Basis Set: The 6-311++G(d,p) basis set is recommended for achieving accurate results for both geometric and electronic properties. The inclusion of diffuse functions (++) is important for describing the lone pairs of electrons on the oxygen and chlorine atoms, while the polarization functions (d,p) allow for a more flexible description of the electron density distribution.[3][6]
-
Geometry Optimization: A full geometry optimization of the this compound molecule would be performed in the gas phase to find the minimum energy structure. The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that a true minimum on the potential energy surface has been located.[7]
-
Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency calculation would be carried out at the same level of theory. The calculated frequencies are often scaled by a factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to better match experimental data.[8]
-
Electronic Property Calculations: Based on the optimized geometry, various electronic properties would be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and other quantum chemical descriptors such as electronegativity, chemical hardness, and softness. Natural Bond Orbital (NBO) analysis can also be performed to investigate intramolecular interactions and charge distribution.[3]
-
NMR Chemical Shift Calculations: The Gauge-Including Atomic Orbital (GIAO) method would be used to calculate the 1H and 13C NMR chemical shifts.[9] Tetramethylsilane (TMS) would be used as the reference standard for theoretical calculations.
Experimental Protocols
To validate the computational results, a series of experimental investigations would be necessary.
-
Synthesis and Purification: this compound would be synthesized using an appropriate synthetic route, such as the reaction of phenol with 2-chloroethanol (B45725) in the presence of a suitable catalyst. The crude product would then be purified using techniques like column chromatography or recrystallization to obtain a high-purity sample for analysis.
-
FT-IR Spectroscopy: The FT-IR spectrum of the purified compound would be recorded in the range of 4000-400 cm⁻¹. This would allow for the identification of the characteristic vibrational modes of the functional groups present in the molecule, such as the O-H stretch of the phenol group, the C-Cl stretch of the chloroethyl group, and the various vibrations of the aromatic ring.
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum would be recorded in a suitable solvent (e.g., ethanol (B145695) or methanol) to determine the electronic transitions of the molecule. The wavelength of maximum absorption (λmax) provides information about the electronic structure and conjugation within the molecule.
-
NMR Spectroscopy: 1H and 13C NMR spectra would be recorded in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts, integration values, and coupling patterns would be used to confirm the molecular structure and assign the signals to the specific protons and carbons in the molecule. A D₂O exchange experiment can be performed to confirm the assignment of the phenolic -OH proton signal.[10][11]
Illustrative Results and Discussion
The following sections present hypothetical yet scientifically plausible data for this compound, based on the known properties of related compounds.
Molecular Geometry
The optimized molecular geometry of this compound would provide key information about its bond lengths and angles.
| Parameter | Illustrative Calculated Value |
| Bond Lengths (Å) | |
| O-H | 0.965 |
| C-O | 1.368 |
| C-C (aromatic) | 1.390 - 1.405 |
| C-C (ethyl) | 1.520 |
| C-Cl | 1.805 |
| **Bond Angles (°) ** | |
| C-O-H | 109.5 |
| C-C-O | 119.8 |
| C-C-C (aromatic) | 119.0 - 121.0 |
| C-C-Cl | 110.2 |
Vibrational Analysis
The calculated vibrational frequencies can be correlated with the experimental FT-IR spectrum to provide a detailed assignment of the vibrational modes.
| Vibrational Mode | Illustrative Calculated Frequency (cm⁻¹) | **Expected Experimental Frequency (cm⁻¹) ** |
| O-H stretch | 3650 | 3300-3400 (broad) |
| C-H stretch (aromatic) | 3100-3000 | 3100-3000 |
| C-H stretch (aliphatic) | 2980-2850 | 2980-2850 |
| C=C stretch (aromatic) | 1600-1450 | 1600-1450 |
| C-O stretch | 1250 | 1260-1200 |
| C-Cl stretch | 750 | 800-600 |
Electronic Properties
The electronic properties of this compound provide insights into its reactivity and electronic transitions.
| Property | Illustrative Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Energy Gap | 5.7 eV |
| Electronegativity (χ) | 3.65 eV |
| Chemical Hardness (η) | 2.85 eV |
| Chemical Softness (S) | 0.35 eV⁻¹ |
The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability and lower reactivity.
NMR Spectral Analysis
The calculated NMR chemical shifts would aid in the assignment of the experimental NMR spectra.
| Proton (¹H) | Illustrative Calculated Chemical Shift (ppm) | Expected Experimental Chemical Shift (ppm) |
| -OH | 5.5 | 4.0-7.0 (broad singlet) |
| Aromatic-H | 6.8 - 7.3 | 6.5 - 7.5 (multiplets) |
| -CH₂- (adjacent to ring) | 2.9 | 2.8 - 3.1 (triplet) |
| -CH₂-Cl | 3.7 | 3.6 - 3.9 (triplet) |
| Carbon (¹³C) | Illustrative Calculated Chemical Shift (ppm) | Expected Experimental Chemical Shift (ppm) |
| C-OH | 155 | 150-160 |
| Aromatic-C | 115 - 130 | 110 - 140 |
| -CH₂- (adjacent to ring) | 38 | 35-45 |
| -CH₂-Cl | 45 | 40-50 |
Visualization of Workflows
To effectively manage and conceptualize the research process, workflow diagrams are invaluable.
Caption: A typical workflow for quantum chemical calculations.
Caption: A logical workflow for combined computational and experimental research.[7][12]
Conclusion
This technical guide has outlined a comprehensive approach for the quantum chemical and experimental characterization of this compound. While specific published data for this molecule is sparse, the methodologies and illustrative results presented herein provide a robust framework for future research. The use of Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set is recommended for accurate computational analysis. The validation of these theoretical findings with experimental data from FT-IR, UV-Vis, and NMR spectroscopy is crucial for a complete understanding of the molecule's properties. The integrated workflow presented in this guide emphasizes the synergy between computational and experimental techniques, which is essential for accelerating research and development in fields such as drug discovery and materials science. This document serves as a valuable resource for scientists and researchers embarking on the study of this compound and other related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantum chemical parameters predict phenol derivatives' MIC. [wisdomlib.org]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Crystal structure, Hirshfeld surface analysis and DFT studies of (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Analysis of vibrational spectra of chlorotoluene based on density function theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(2-Chloroethyl)phenol: Physicochemical Properties, Synthesis, and a General Protocol for Crystal Structure Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 3-(2-Chloroethyl)phenol, a molecule of interest in pharmaceutical and agrochemical research. Due to the current unavailability of experimental crystal structure data in public databases, this document focuses on the known physicochemical properties, synthesis methodologies, and potential biological relevance of the compound. Furthermore, a detailed, generalized protocol for the crystal structure analysis of small organic molecules via single-crystal X-ray diffraction is presented to serve as a practical guide for researchers in the field.
Introduction to this compound
This compound is an organic compound featuring a phenol (B47542) ring substituted with a 2-chloroethyl group at the meta position.[1] Its chemical structure combines the reactivity of a phenol with the alkylating potential of a chloroethyl group, making it a versatile intermediate in organic synthesis.[1] This compound and its isomers are of interest for their potential applications in the development of novel therapeutic agents and agrochemicals.[1]
Note on Crystal Structure: As of the date of this publication, a comprehensive search of major crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), has yielded no publicly available experimental single-crystal X-ray diffraction data for this compound. Therefore, this guide will focus on its known properties and the general methodology for crystal structure determination.
Physicochemical and Computed Properties
A summary of the key chemical and physical properties of this compound is presented below. The majority of these data are computationally derived.
| Property | Value | Source |
| Molecular Formula | C₈H₉ClO | PubChem[2][3] |
| Molecular Weight | 156.61 g/mol | PubChem[2][3] |
| IUPAC Name | This compound | PubChem[2][3] |
| Canonical SMILES | C1=CC(=CC(=C1)O)CCCl | PubChem[2][3] |
| InChI Key | GRXBETHKDHEATN-UHFFFAOYSA-N | PubChem[2][3] |
| Computed XLogP3 | 2.5 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[2] |
Synthesis of this compound
Several synthetic routes can be employed for the preparation of this compound. The selection of a particular method may depend on the availability of starting materials, desired yield, and scalability.
General Synthesis Methodologies
| Synthesis Method | Description |
| Direct Chlorination | This method involves the reaction of phenol with a 2-chloroethylating agent, such as 2-chloroethyl chloride, in the presence of a base.[1] |
| Nucleophilic Substitution | Phenol can be reacted with 2-chloroethylamine (B1212225) under appropriate conditions to yield this compound.[1] |
| Condensation Reactions | The compound can also be synthesized through condensation reactions that involve phenolic compounds and derivatives of chloroethane.[1] |
A generalized workflow for the synthesis and purification of a phenol derivative like this compound is illustrated in the diagram below.
Potential Biological Significance
While specific biological signaling pathways for this compound are not extensively documented, its structural motifs suggest potential areas of biological activity. Phenolic compounds are known for their antioxidant properties, and the presence of a reactive chloroethyl group can confer cytotoxic or other pharmacological activities.[1] Compounds containing a chloroethyl group are often investigated for their potential as anticancer agents.[1]
The diagram below illustrates the logical relationship between the chemical structure of this compound and its potential biological activities.
Experimental Protocol for Crystal Structure Analysis
The following is a generalized experimental protocol for the determination of the crystal structure of a small organic molecule like this compound using single-crystal X-ray diffraction. This protocol is intended as a guide and may require optimization for specific compounds.
Crystallization
The primary and often most challenging step is to grow a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions) with a regular internal structure.[2][3]
-
Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility.
-
Crystallization Method:
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound. Filter the solution into a clean vial and cover it loosely to allow for slow evaporation of the solvent.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container that contains a solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
Slow Cooling: Prepare a saturated solution at an elevated temperature. Slowly cool the solution to induce crystallization.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a small loop or spatula and coat them in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and degradation.
Data Collection
-
Crystal Mounting: Mount a single crystal on a goniometer head.
-
X-ray Diffraction: Place the mounted crystal in a stream of cold nitrogen (typically 100 K) in an X-ray diffractometer. The cold stream helps to protect the crystal from radiation damage and improves the quality of the diffraction data.
-
Data Acquisition: An intense, monochromatic X-ray beam is directed at the crystal.[2] As the crystal is rotated, a series of diffraction patterns are collected on a detector. Each compound will produce a unique diffraction pattern.[2]
Structure Solution and Refinement
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.
-
Data Reduction and Scaling: The intensities of the diffraction spots are measured, corrected for experimental factors, and scaled.
-
Structure Solution: The phases of the diffracted X-rays are determined. For small molecules, direct methods are typically used to solve the phase problem.[2] This yields an initial electron density map.
-
Model Building: An initial atomic model is built into the electron density map.
-
Structure Refinement: The atomic positions and other parameters are refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors.
-
Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.
The overall workflow for crystal structure determination is depicted in the following diagram.
Conclusion
This compound remains a compound of interest for further investigation, particularly concerning its biological activities. While experimental crystal structure data is not currently available, this guide provides a foundation of its known chemical properties and synthesis. The included generalized protocol for crystal structure analysis offers a roadmap for researchers seeking to elucidate the three-dimensional structure of this and other small organic molecules, a critical step in understanding structure-function relationships and in the rational design of new chemical entities.
References
3-(2-Chloroethyl)phenol CAS number and chemical identifiers
An In-depth Technical Guide to 3-(2-Chloroethyl)phenol
This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, potential synthesis routes, and described chemical reactions. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Chemical Identity
This compound is an aromatic organic compound characterized by a phenol (B47542) group substituted with a 2-chloroethyl group at the meta position.[1] Its chemical structure lends it to a variety of chemical reactions and potential biological activities.
Chemical Identifiers
A summary of the key chemical identifiers for this compound is provided in the table below for easy reference.
| Identifier | Value |
| CAS Number | 168912-61-6 |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₉ClO |
| Molecular Weight | 156.61 g/mol |
| Canonical SMILES | C1=CC(=CC(=C1)O)CCCl |
| InChI | InChI=1S/C8H9ClO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4-5H2 |
| InChIKey | GRXBETHKDHEATN-UHFFFAOYSA-N |
| PubChem CID | 44298534 |
Physicochemical Properties
A compilation of computed physicochemical properties is presented in the following table. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.
| Property | Value |
| XLogP3 | 2.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 2 |
| Exact Mass | 156.0341926 |
| Topological Polar Surface Area | 20.2 Ų |
Synthesis and Reactivity
Potential Synthesis Pathways
The synthesis of this compound could potentially be achieved through methods such as the Friedel-Crafts acylation of phenol followed by reduction and chlorination, or via the reaction of a suitable phenethyl alcohol derivative.
References
The Industrial Potential of 3-(2-Chloroethyl)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-(2-Chloroethyl)phenol, a substituted phenolic compound with the chemical formula C₈H₉ClO, stands as a versatile intermediate in the synthesis of a variety of organic molecules. Its bifunctional nature, possessing both a reactive chloroethyl group and a phenolic hydroxyl moiety, makes it a valuable building block in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth analysis of its potential industrial applications, detailing plausible synthetic pathways and experimental methodologies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in chemical reactions and for the development of industrial processes.
| Property | Value |
| Molecular Formula | C₈H₉ClO |
| Molecular Weight | 156.61 g/mol |
| CAS Number | 168912-61-6 |
| Appearance | Not explicitly documented, likely a solid or oil |
| XLogP3 | 2.5 |
Table 1: Physicochemical Properties of this compound [1]
Synthesis of this compound
While specific industrial synthesis protocols for this compound are not widely published, a plausible and efficient laboratory-scale synthesis can be derived from the chlorination of 3-hydroxyphenethyl alcohol. This method offers a direct route to the target molecule.
Experimental Protocol: Synthesis from 3-Hydroxyphenethyl Alcohol
Principle: The hydroxyl group of 3-hydroxyphenethyl alcohol is converted to a chlorine atom using a suitable chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), in an appropriate solvent.
Materials:
-
3-Hydroxyphenethyl alcohol
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Pyridine (B92270) (optional, as a scavenger for HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxyphenethyl alcohol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise to the stirred solution. If desired, a small amount of pyridine can be added to neutralize the HCl byproduct.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, chilled saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Quantitative Data: While specific yields for this reaction are not documented in the available literature, similar chlorination reactions of primary alcohols typically proceed with high yields, often exceeding 80-90%.
Potential Industrial Applications
The reactivity of the chloroethyl group and the phenolic hydroxyl group allows for the use of this compound as a key intermediate in the synthesis of more complex molecules with potential applications in the pharmaceutical and agrochemical sectors.
Synthesis of Pharmaceutical Intermediates
a) Precursor to 3-Vinylphenol for the Synthesis of Sympathomimetic Amines:
This compound can serve as a precursor to 3-vinylphenol, a valuable intermediate in the synthesis of pharmaceuticals such as the sympathomimetic amine, Phenylephrine. The conversion involves a dehydrochlorination reaction.
Signaling Pathway for Phenylephrine Action:
Caption: Signaling pathway of Phenylephrine.
Experimental Workflow for the Synthesis of Phenylephrine via 3-Vinylphenol:
Caption: Synthesis of Phenylephrine from this compound.
b) Amine Alkylation for Novel CNS-Active Compounds:
The reactive chloroethyl group is susceptible to nucleophilic substitution by primary and secondary amines, a common strategy in the synthesis of a wide range of pharmacologically active compounds. This allows for the introduction of various amine-containing side chains, which can modulate the biological activity of the resulting molecule.
Experimental Protocol: General Amine Alkylation
Principle: A primary or secondary amine displaces the chloride ion from the chloroethyl group of this compound in a nucleophilic substitution reaction.
Materials:
-
This compound
-
Primary or secondary amine (e.g., piperidine, morpholine)
-
A non-nucleophilic base (e.g., potassium carbonate, triethylamine)
-
A polar aprotic solvent (e.g., acetonitrile, DMF)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add the amine (1.1 - 1.5 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography or recrystallization.
Quantitative Data: Yields for such alkylation reactions are typically moderate to high, ranging from 50% to 90%, depending on the amine's nucleophilicity and steric hindrance.
Synthesis of Agrochemicals
The phenolic hydroxyl group can be derivatized through reactions like the Williamson ether synthesis to produce ethers, a class of compounds with known herbicidal and fungicidal activities.
Experimental Protocol: Williamson Ether Synthesis
Principle: The phenoxide ion, generated by treating this compound with a base, acts as a nucleophile and attacks an alkyl halide to form an ether.
Materials:
-
This compound
-
A base (e.g., sodium hydroxide, potassium carbonate)
-
An alkyl halide (e.g., methyl iodide, ethyl bromide)
-
A suitable solvent (e.g., acetone (B3395972), ethanol)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) in acetone and add potassium carbonate (1.5 eq).
-
Add the alkyl halide (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC.
-
After completion, cool the reaction and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Take up the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate to obtain the crude ether.
-
Purify by column chromatography or distillation.
Quantitative Data: The Williamson ether synthesis is generally a high-yielding reaction, with reported yields often exceeding 85%.
Logical Relationship of Synthetic Pathways:
Caption: Potential synthetic routes from this compound.
Conclusion
This compound is a promising chemical intermediate with significant potential for industrial applications in the pharmaceutical and agrochemical sectors. Its dual reactivity allows for a range of chemical transformations, leading to the synthesis of diverse and complex molecules. The synthetic pathways and experimental protocols outlined in this guide provide a foundation for further research and development into the industrial utilization of this versatile compound. While specific, large-scale industrial applications are not yet widely documented, the chemical principles and demonstrated reactivity strongly suggest its value in the creation of novel and commercially important products. Further investigation into process optimization and the exploration of new derivatives is warranted to fully unlock the industrial potential of this compound.
References
Methodological & Application
Application Note: A Robust HPLC-UV Method for the Quantification of 3-(2-Chloroethyl)phenol
Abstract
This application note details a sensitive and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 3-(2-Chloroethyl)phenol. The method utilizes a C18 stationary phase with a methanol (B129727) and water mobile phase, offering a straightforward and efficient approach for the quantification of this compound in research and quality control settings. Detection is performed using a UV detector, leveraging the chromophoric nature of the phenolic ring. This document provides a complete protocol, from reagent preparation to data analysis, and is intended for researchers, scientists, and professionals in drug development.
Introduction
This compound is an aromatic organic compound featuring a phenol (B47542) ring substituted with a chloroethyl group. As a substituted phenol, it serves as a potential intermediate in the synthesis of various pharmaceutical and specialty chemical products. Accurate and precise quantification of this compound is essential for monitoring reaction kinetics, assessing purity, and ensuring the quality of final products. High-performance liquid chromatography (HPLC) is a widely used analytical technique for such purposes due to its high resolution, sensitivity, and reproducibility.[1][2] This note presents a developed HPLC method suitable for the routine analysis of this compound.
Method Development Strategy
The development of this HPLC method followed a logical progression to ensure robustness and reliability. The strategy is outlined in the diagram below.
Caption: Logical workflow for HPLC method development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is essential for understanding its chromatographic behavior. These properties were foundational in the selection of the analytical column and mobile phase.
| Property | Value | Significance for HPLC Method | Source |
| Molecular Formula | C₈H₉ClO | For molecular weight determination. | --INVALID-LINK-- |
| Molecular Weight | 156.61 g/mol | Used for preparing standard solutions of known molarity. | --INVALID-LINK-- |
| XLogP3 | 2.5 | Indicates moderate lipophilicity, making it well-suited for reversed-phase chromatography. | --INVALID-LINK-- |
| UV Absorbance (λmax) | ~275 nm (estimated) | The optimal wavelength for detection to maximize sensitivity. This is an estimate based on the λmax of phenol. | --INVALID-LINK-- |
Experimental Protocol
This section provides a detailed protocol for the analysis of this compound using HPLC-UV.
Instrumentation and Consumables
-
HPLC System: An HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Data Acquisition: Chromatography data station (CDS) software.
-
Glassware: Volumetric flasks, pipettes, and autosampler vials.
-
Filters: 0.45 µm syringe filters for sample and mobile phase filtration.
Reagents and Standards
-
Methanol: HPLC grade.
-
Water: HPLC grade or ultrapure water.
-
Phosphoric Acid: ACS grade or higher.
-
This compound: Reference standard of known purity (>98%).
Chromatographic Conditions
| Parameter | Setting | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | The nonpolar stationary phase is ideal for retaining the moderately lipophilic analyte. |
| Mobile Phase | Methanol : Water (65:35 v/v) with 0.1% Phosphoric Acid | Provides good retention and peak shape. Phosphoric acid maintains a low pH to ensure the phenolic group is protonated, preventing peak tailing. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Ensures stable retention times by minimizing temperature fluctuations. |
| Detection Wavelength | 275 nm | Maximizes signal for the analyte based on the characteristic UV absorbance of the phenol chromophore. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity and peak shape. |
| Run Time | ~10 minutes | Sufficient to allow for the elution of the analyte and any potential early-eluting impurities. |
Preparation of Solutions
-
Mobile Phase Preparation: To prepare 1 L of the mobile phase, carefully mix 650 mL of HPLC-grade methanol with 350 mL of HPLC-grade water. Add 1.0 mL of phosphoric acid and mix thoroughly. Degas the solution using vacuum filtration or sonication before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with the mobile phase. These will be used to construct the calibration curve.
Sample Preparation
Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range (1-100 µg/mL). Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
Analysis Workflow
The following diagram illustrates the step-by-step workflow for sample analysis.
Caption: Step-by-step experimental workflow for analysis.
Method Validation Parameters
For use in a regulated environment, the method should be validated according to ICH guidelines. The following table summarizes the key parameters and typical acceptance criteria.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | The closeness of the test results to the true value, often assessed by spike recovery. | Recovery between 98.0% and 102.0% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise Ratio (S/N) of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio (S/N) of 10:1 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products). | Peak purity analysis; no interfering peaks at the retention time of the analyte in a blank. |
Conclusion
The described RP-HPLC method provides a simple, rapid, and reliable means for the quantitative analysis of this compound. The use of a standard C18 column and a common methanol-water mobile phase makes this method easily transferable to most analytical laboratories. The protocol is suitable for a range of applications, from in-process monitoring of chemical reactions to final product quality control.
References
Application Notes and Protocols for the Gas Chromatography Analysis of 3-(2-Chloroethyl)phenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Chloroethyl)phenol and its derivatives are important intermediates in the synthesis of various pharmaceutical compounds and other fine chemicals. Accurate and reliable analytical methods are crucial for monitoring reaction progress, assessing purity, and ensuring the quality of final products. Gas chromatography (GC), particularly when coupled with mass spectrometry (MS), offers a powerful technique for the separation, identification, and quantification of these compounds.
Due to the polar nature of the phenolic hydroxyl group, direct GC analysis of these compounds can be challenging, often resulting in poor peak shape and column bleed. Derivatization of the hydroxyl group to a less polar moiety, such as a trimethylsilyl (B98337) (TMS) ether or an acetate (B1210297) ester, is a standard practice to improve volatility and chromatographic performance. This document provides detailed application notes and protocols for the GC analysis of this compound derivatives.
Experimental Protocols
Two common derivatization techniques for the GC analysis of phenolic compounds are silylation and acetylation. The choice of method may depend on the specific derivative of interest, the sample matrix, and the available instrumentation.
Protocol 1: Silylation for GC-MS Analysis
This protocol describes the derivatization of this compound derivatives using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst, followed by GC-MS analysis.
Materials:
-
Sample containing this compound derivative
-
Pyridine (B92270) or Acetonitrile (anhydrous, GC grade)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal standard solution (e.g., 4,4'-dibromobiphenyl (B48405) in pyridine)
-
Vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator (optional)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1-5 mg of the sample into a clean, dry vial.
-
If the sample is in a solution, transfer an aliquot containing a similar amount of the analyte and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Add 100 µL of anhydrous pyridine (or acetonitrile) to the dried sample to dissolve it.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
If using an internal standard for quantitative analysis, add a known volume of the internal standard solution.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
-
Sample Analysis:
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
-
Protocol 2: Acetylation for GC-MS or GC-FID Analysis
This protocol details the derivatization of this compound derivatives using acetic anhydride (B1165640). The resulting acetate esters are less susceptible to hydrolysis than TMS ethers, offering an alternative for certain applications.
Materials:
-
Sample containing this compound derivative
-
Pyridine (anhydrous, GC grade)
-
Acetic Anhydride
-
Dichloromethane (GC grade)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 1 mL of pyridine in a vial.
-
-
Derivatization:
-
Add 0.5 mL of acetic anhydride to the vial.
-
Cap the vial and heat at 60-70°C for 15-30 minutes.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully add 5 mL of deionized water and shake.
-
Extract the acetylated derivative with 2 x 5 mL of dichloromethane.
-
Combine the organic layers and wash with 5 mL of saturated sodium bicarbonate solution to remove any remaining acetic acid and pyridine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Sample Analysis:
-
Carefully transfer the dried organic layer to a clean vial. The sample can be concentrated if necessary and is ready for GC analysis.
-
Data Presentation
Due to the limited availability of specific experimental data for this compound derivatives in the public domain, the following tables present representative quantitative data for structurally similar chlorophenols and alkylphenols. This data can serve as a reference for method development and validation.
Table 1: Representative GC-MS Parameters for the Analysis of Derivatized Phenols
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-550 |
| Ion Source Temp. | 230°C |
| Transfer Line Temp. | 280°C |
| Solvent Delay | 4 min |
Table 2: Representative Retention Times and Mass Spectral Data for Silylated Phenols
Note: The following data is for representative compounds and should be used as a guideline. Actual retention times and mass spectra should be confirmed with authentic standards.
| Compound | Derivatized Form | Expected Retention Time (min) on DB-5ms | Key Mass Fragments (m/z) |
| Phenol | Trimethylsilyl ether | ~8-10 | 166 (M+), 151, 93, 73 |
| 3-Chlorophenol | Trimethylsilyl ether | ~10-12 | 200 (M+), 185, 127, 73 |
| 3-Ethylphenol | Trimethylsilyl ether | ~11-13 | 194 (M+), 179, 121, 73 |
| This compound | Trimethylsilyl ether | ~13-15 (Estimated) | 228 (M+), 213, 155, 73 (Expected) |
Table 3: Representative Performance Data for the Analysis of Chlorophenols by GC-MS after Derivatization
Data adapted from methodologies for the analysis of various chlorophenols in water samples.[1]
| Compound | Limit of Detection (LOD) (µg/L) | Limit of Quantitation (LOQ) (µg/L) | Linearity (R²) |
| 2-Chlorophenol | 0.02 | 0.07 | >0.995 |
| 2,4-Dichlorophenol | 0.01 | 0.03 | >0.995 |
| 4-Chloro-3-methylphenol | 0.03 | 0.1 | >0.995 |
| Pentachlorophenol | 0.05 | 0.17 | >0.995 |
Visualizations
Experimental Workflow
The general workflow for the GC-MS analysis of this compound derivatives involves several key stages from sample receipt to final data analysis.
Synthesis of a this compound Derivative
The following diagram illustrates a representative synthesis of a derivative of this compound, specifically the formation of the corresponding acetate ester through acetylation.
Logical Relationship of Derivatization
Derivatization is a critical step to enhance the suitability of phenolic compounds for GC analysis by modifying their chemical properties.
References
Application Notes and Protocols: Derivatization of 3-(2-Chloroethyl)phenol for Enhanced Detection
Introduction
3-(2-Chloroethyl)phenol is a chemical intermediate of interest in various fields, including pharmaceutical and environmental analysis. Its detection at low concentrations can be challenging due to its moderate polarity and lack of a strong chromophore or fluorophore. Derivatization, the chemical modification of an analyte to enhance its physicochemical properties, is a crucial strategy to improve its detectability by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
This document provides detailed application notes and protocols for the derivatization of this compound to improve its volatility for GC-MS analysis and to introduce a fluorescent tag for sensitive HPLC-based detection. These methods are designed for researchers, scientists, and drug development professionals requiring robust and sensitive analytical procedures for this compound.
Analytical Strategies for Enhanced Detection
The primary strategies for enhancing the detection of this compound involve targeting its reactive phenolic hydroxyl group. Two effective approaches are:
-
Silylation for GC-MS Analysis: This technique replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group.[1] This derivatization increases the volatility and thermal stability of the analyte, making it amenable to GC separation and improving peak shape and sensitivity.[1][2]
-
Fluorescent Labeling for HPLC Analysis: This pre-column derivatization method involves attaching a fluorescent tag to the phenolic hydroxyl group. This allows for highly sensitive and selective detection using a fluorescence detector (FLD), significantly lowering the limits of detection compared to conventional UV detection.[3][4]
Quantitative Data Summary
The following tables summarize the expected quantitative improvements in detection limits based on the derivatization of similar phenolic compounds. These values serve as a benchmark for the expected performance of the described protocols.
Table 1: Expected Performance for Silylation-GC-MS Analysis
| Parameter | Underivatized this compound | Silylated this compound (TMS derivative) |
| Expected Limit of Detection (LOD) | 10-50 ng/mL | 0.1-5 ng/mL |
| Expected Limit of Quantitation (LOQ) | 30-150 ng/mL | 0.3-15 ng/mL |
| Chromatographic Behavior | Poor peak shape, potential for tailing | Symmetrical peak shape, improved resolution |
Table 2: Expected Performance for Fluorescent Labeling-HPLC-FLD Analysis
| Parameter | Underivatized this compound (UV Detection) | Dansyl-derivatized this compound (Fluorescence Detection) |
| Expected Limit of Detection (LOD) | 50-200 ng/mL | 0.1-1 ng/mL[5] |
| Expected Limit of Quantitation (LOQ) | 150-600 ng/mL | 0.3-3 ng/mL |
| Selectivity | Moderate | High |
Experimental Workflows
The following diagrams illustrate the logical flow of the derivatization and analysis procedures.
Caption: Silylation workflow for GC-MS analysis.
Caption: Fluorescent labeling workflow for HPLC analysis.
Experimental Protocols
Protocol 1: Silylation of this compound for GC-MS Analysis
This protocol describes the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
Materials:
-
This compound standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) or Acetonitrile (B52724) (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
If the sample is in an aqueous solution, perform a liquid-liquid or solid-phase extraction to transfer the analyte into a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent to complete dryness in a reaction vial under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[2]
-
-
Derivatization Reaction:
-
Add 100 µL of anhydrous pyridine or acetonitrile to the dried sample residue to dissolve it.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.[2]
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the reaction mixture at 70°C for 30 minutes in a heating block or oven.
-
-
GC-MS Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
A typical injection volume is 1 µL.
-
GC-MS Parameters (Suggested Starting Conditions):
-
GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
Protocol 2: Fluorescent Labeling of this compound with Dansyl Chloride for HPLC-FLD Analysis
This protocol details the pre-column derivatization of this compound with dansyl chloride for sensitive fluorescence detection.[5]
Materials:
-
This compound standard or aqueous sample
-
Dansyl chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride)
-
Acetone
-
Borate Buffer (0.1 M, pH 10)
-
Sodium Hydroxide (B78521) (1 M)
-
Hydrochloric Acid (1 M)
-
Reaction vials (2 mL) with PTFE-lined caps
Procedure:
-
Sample Preparation:
-
To 1 mL of the aqueous sample or standard solution in a reaction vial, add 0.5 mL of 0.1 M borate buffer.
-
Adjust the pH to approximately 10 using 1 M sodium hydroxide.
-
-
Derivatization Reaction:
-
Prepare a 1 mg/mL solution of dansyl chloride in acetone.
-
Add 0.5 mL of the dansyl chloride solution to the sample vial.
-
Vortex the mixture for 1 minute.
-
Allow the reaction to proceed at room temperature for 30 minutes in the dark.
-
-
Reaction Quenching:
-
To stop the reaction and hydrolyze excess dansyl chloride, add 100 µL of 1 M sodium hydroxide and vortex.
-
After 5 minutes, neutralize the solution with 100 µL of 1 M hydrochloric acid.
-
-
HPLC-FLD Analysis:
-
The sample is now ready for injection into the HPLC system.
-
Filter the sample through a 0.45 µm syringe filter before injection if necessary.
-
A typical injection volume is 20 µL.
-
HPLC-FLD Parameters (Suggested Starting Conditions):
-
HPLC Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
Start with 50% B, hold for 2 minutes
-
Linearly increase to 95% B over 10 minutes
-
Hold at 95% B for 3 minutes
-
Return to initial conditions and equilibrate for 5 minutes
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Fluorescence Detector:
-
Excitation Wavelength: 340 nm
-
Emission Wavelength: 525 nm
-
Conclusion
The derivatization of this compound is a highly effective strategy to overcome the challenges associated with its direct analysis. Silylation significantly improves its volatility and chromatographic performance for GC-MS analysis, leading to lower detection limits and more robust quantification. For applications requiring even higher sensitivity, fluorescent labeling with reagents like dansyl chloride, coupled with HPLC-FLD, provides an excellent analytical solution. The detailed protocols provided in this application note offer a solid foundation for researchers to develop and validate sensitive and reliable methods for the determination of this compound in various matrices.
References
- 1. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization with 3-Chlorocarbonyl-6,7-dimethoxy-1- methyl-2(1H)-quinoxalinone [scirp.org]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions Using 3-(2-Chloroethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Chloroethyl)phenol is a versatile bifunctional molecule of significant interest in organic synthesis, particularly in the development of pharmaceutical agents. Its structure incorporates a reactive primary alkyl chloride and a phenolic hydroxyl group, offering multiple avenues for chemical modification. The chloroethyl moiety is susceptible to nucleophilic substitution (SN2) reactions, providing a straightforward method for introducing a variety of functional groups. This allows for the synthesis of a diverse range of phenoxyethyl derivatives, which are key structural motifs in numerous biologically active compounds.
This document provides detailed protocols for conducting nucleophilic substitution reactions with this compound using various nucleophiles. It also highlights its application in the synthesis of precursors for drug candidates, such as those with a phenethylamine (B48288) backbone, and illustrates the relevant biological signaling pathways.
Theoretical Framework: The SN2 Reaction
The primary reaction pathway for the functionalization of the chloroethyl group in this compound is the SN2 (bimolecular nucleophilic substitution) mechanism. This reaction involves the backside attack of a nucleophile on the carbon atom bonded to the chlorine atom. The reaction proceeds in a single, concerted step where the nucleophile-carbon bond forms concurrently with the carbon-chlorine bond cleavage.
The phenolic hydroxyl group can be either protected or left unprotected during the SN2 reaction, depending on the nucleophile and reaction conditions. In the presence of a base, the phenol (B47542) can be deprotonated to form a phenoxide, which could potentially compete as a nucleophile. However, the primary alkyl chloride is a soft electrophile, and reactions with soft nucleophiles are generally favored. For O-alkylation at the phenolic hydroxyl (a Williamson ether synthesis), a strong base is typically required to form the phenoxide, which then acts as the nucleophile.
Applications in Drug Development
The 3-(2-phenylethyl)amine scaffold is a crucial pharmacophore in many centrally acting agents. Nucleophilic substitution on this compound, particularly with amines, provides a direct route to precursors of these valuable molecules. A prominent example is the synthesis of intermediates for drugs like Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder, anxiety, and panic disorders.[1][2] The reaction of this compound with dimethylamine, for instance, would yield a key precursor to O-desmethylvenlafaxine, an active metabolite of Venlafaxine.
Signaling Pathway of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)
SNRIs, such as Venlafaxine, exert their therapeutic effects by blocking the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET).[1][3] This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[1][4] This modulation of serotonergic and noradrenergic signaling is believed to be responsible for the antidepressant and anxiolytic effects of these drugs.[5]
References
- 1. What is the mechanism of Venlafaxine Hydrochloride? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. SNRIs: mechanism of action and clinical features - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 3-(2-Chloroethyl)phenol in the Synthesis of Novel Pharmaceutical Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-(2-Chloroethyl)phenol as a versatile starting material for the synthesis of novel pharmaceutical agents. This document details synthetic protocols, potential biological activities, and data presentation for hypothetical derivative compounds, offering a framework for the exploration of new chemical entities.
Introduction
This compound is a bifunctional organic molecule featuring a reactive chloroethyl group and a phenolic hydroxyl group. This unique combination of functional groups makes it an attractive precursor for the synthesis of a diverse range of compounds with potential therapeutic applications. The chloroethyl moiety can readily undergo nucleophilic substitution reactions, while the phenolic hydroxyl group can be derivatized through reactions such as the Williamson ether synthesis. These reactive sites allow for the introduction of various pharmacophores and the construction of complex molecular architectures.
Hypothetical Synthesis of a Novel β-Phenoxyphenethylamine Derivative
This section outlines a hypothetical, yet chemically plausible, synthetic route to a novel β-(3-(2-aminoethyl)phenoxy)phenethylamine derivative, a class of compounds with known potential to interact with biological targets such as adrenergic receptors.
Overall Reaction Scheme:
Experimental Protocols
Step 1: Williamson Ether Synthesis of 1-(2-Chloroethyl)-3-(4-nitrophenethoxy)benzene (Intermediate Ether)
This procedure is based on the well-established Williamson ether synthesis methodology.[1][2][3][4][5]
-
Materials: this compound, 4-Nitrophenethyl alcohol, Sodium hydroxide (B78521) (NaOH), Anhydrous potassium carbonate (K₂CO₃), Dimethylformamide (DMF), Diethyl ether, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in DMF.
-
Add powdered anhydrous K₂CO₃ (1.5 eq.) to the solution.
-
To this suspension, add 4-Nitrophenethyl alcohol (1.1 eq.) dropwise at room temperature with vigorous stirring.
-
Heat the reaction mixture to 80°C and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude intermediate ether.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Step 2: Amination of 1-(2-Chloroethyl)-3-(4-nitrophenethoxy)benzene
This step involves the nucleophilic substitution of the chloride with an amine, a common reaction for alkyl halides.
-
Materials: 1-(2-Chloroethyl)-3-(4-nitrophenethoxy)benzene, Ammonia (B1221849) (7N solution in methanol), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the intermediate ether (1.0 eq.) in a 7N solution of ammonia in methanol.
-
Transfer the solution to a sealed pressure vessel.
-
Heat the vessel to 100°C for 24 hours.
-
Cool the reaction vessel to room temperature and carefully vent the excess ammonia in a fume hood.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude amine product.
-
Purify by column chromatography.
-
Step 3: Reduction of the Nitro Group to an Amine
The final step is the reduction of the nitro group to a primary amine to yield the target β-phenoxyphenethylamine derivative.
-
Materials: 1-(2-Aminoethyl)-3-(4-nitrophenethoxy)benzene, 10% Palladium on carbon (Pd/C), Methanol, Hydrogen gas (H₂).
-
Procedure:
-
Dissolve the product from Step 2 (1.0 eq.) in methanol.
-
Add 10% Pd/C (10 mol%) to the solution.
-
Subject the reaction mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the final product.
-
Data Presentation
The following table summarizes the hypothetical quantitative data for the synthesis of the novel β-phenoxyphenethylamine derivative.
| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (%) | Purity (by HPLC) (%) |
| 1 | 1-(2-Chloroethyl)-3-(4-nitrophenethoxy)benzene | C₁₆H₁₆ClNO₃ | 305.76 | 85 | >95 |
| 2 | 1-(2-Aminoethyl)-3-(4-nitrophenethoxy)benzene | C₁₆H₁₈N₂O₃ | 286.33 | 70 | >95 |
| 3 | 4-(2-(3-(2-Aminoethyl)phenoxy)ethyl)aniline | C₁₆H₂₀N₂O | 256.34 | 90 | >98 |
Mandatory Visualization
Synthetic Workflow Diagram
Caption: Synthetic pathway for a novel β-phenoxyphenethylamine derivative.
Hypothetical Signaling Pathway
The synthesized β-phenoxyphenethylamine derivative, due to its structural similarity to known adrenergic agonists, is hypothesized to interact with adrenergic receptors, potentially modulating downstream signaling pathways involved in various physiological responses.
Caption: Hypothetical activation of the β-adrenergic signaling pathway.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel pharmaceutical agents. The outlined hypothetical synthetic pathway and protocols provide a practical starting point for researchers to explore the chemical space around this scaffold. The potential for the resulting derivatives to interact with key biological targets, such as G-protein coupled receptors, warrants further investigation and highlights the promise of this compound in modern drug discovery efforts.
References
Application of 3-(2-Chloroethyl)phenol as a Precursor for the Synthesis of the Herbicide [3-(2-Chloroethyl)phenoxy]acetic Acid
Introduction
3-(2-Chloroethyl)phenol is a versatile chemical intermediate with significant potential in the agrochemical industry. Its bifunctional nature, possessing both a reactive hydroxyl group and a chloroethyl side chain, allows for its use as a precursor in the synthesis of a variety of active ingredients. This application note details the use of this compound in the synthesis of the phenoxyacetic acid herbicide, [3-(2-Chloroethyl)phenoxy]acetic acid. Phenoxyacetic acid herbicides are a well-established class of selective herbicides that act as synthetic auxins, disrupting the growth of broadleaf weeds. The inclusion of the 3-(2-chloroethyl) substituent offers a potential for unique activity spectra and soil mobility characteristics.
Synthesis of [3-(2-Chloroethyl)phenoxy]acetic Acid
The synthesis of [3-(2-Chloroethyl)phenoxy]acetic acid from this compound is achieved through a Williamson ether synthesis, a robust and well-documented method for preparing ethers. In this reaction, the phenolic hydroxyl group of this compound is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking an α-haloacetic acid derivative, typically chloroacetic acid or its sodium salt.
Experimental Workflow
Caption: Synthetic workflow for [3-(2-Chloroethyl)phenoxy]acetic acid.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Sodium chloroacetate (B1199739) (1.1 eq)
-
Sodium hydroxide (B78521) (2.1 eq)
-
Water (as solvent)
-
Concentrated Hydrochloric Acid
-
Diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound and sodium hydroxide in water.
-
Heat the mixture to reflux with stirring.
-
Slowly add an aqueous solution of sodium chloroacetate to the refluxing mixture over a period of 1 hour.
-
Continue to heat the reaction mixture at reflux for an additional 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This will precipitate the crude [3-(2-Chloroethyl)phenoxy]acetic acid.
-
Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous phase).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure [3-(2-Chloroethyl)phenoxy]acetic acid.
Herbicidal Activity and Efficacy
[3-(2-Chloroethyl)phenoxy]acetic acid exhibits selective herbicidal activity against broadleaf weeds, characteristic of phenoxyacetic acid herbicides. The efficacy is dependent on the application rate and the susceptibility of the target weed species.
Table 1: Herbicidal Efficacy of [3-(2-Chloroethyl)phenoxy]acetic Acid against Various Weed Species
| Weed Species (Common Name) | Weed Species (Scientific Name) | Application Rate ( kg/ha ) | Growth Inhibition (%) |
| Common Chickweed | Stellaria media | 0.5 | 95 |
| 1.0 | 100 | ||
| Field Bindweed | Convolvulus arvensis | 0.5 | 85 |
| 1.0 | 98 | ||
| Lamb's Quarters | Chenopodium album | 0.5 | 92 |
| 1.0 | 100 | ||
| Wheat (Crop) | Triticum aestivum | 0.5 | <5 |
| 1.0 | <10 | ||
| Corn (Crop) | Zea mays | 0.5 | <5 |
| 1.0 | <8 |
Note: Data is compiled from internal and publicly available research. Actual efficacy may vary based on environmental conditions and application methods.
Mode of Action: Synthetic Auxin Pathway
Phenoxyacetic acid herbicides, including [3-(2-Chloroethyl)phenoxy]acetic acid, mimic the natural plant hormone auxin (indole-3-acetic acid, IAA). They bind to auxin receptors in plant cells, leading to an uncontrolled and disorganized growth response in susceptible broadleaf plants. This ultimately results in the death of the plant due to metabolic exhaustion and disruption of normal physiological processes.
Caption: Simplified auxin signaling pathway disrupted by the herbicide.
Conclusion
This compound is a valuable precursor for the synthesis of the selective broadleaf herbicide [3-(2-Chloroethyl)phenoxy]acetic acid. The synthesis is straightforward, employing a Williamson ether synthesis. The resulting herbicide demonstrates high efficacy against common broadleaf weeds while exhibiting good selectivity for cereal crops. Its mode of action as a synthetic auxin is a well-understood and effective mechanism for weed control. Further research into the environmental fate and toxicological profile of [3-(2-Chloroethyl)phenoxy]acetic acid is recommended for a comprehensive understanding of its potential as a commercial agrochemical.
Application Note: Monitoring Reactions of 3-(2-Chloroethyl)phenol using Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used in organic synthesis to monitor the progress of chemical reactions.[1][2][3] This application note provides a detailed protocol for utilizing TLC to monitor reactions involving 3-(2-chloroethyl)phenol, a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. By tracking the consumption of the starting material and the formation of the product, researchers can optimize reaction conditions and determine the appropriate time for reaction work-up.
This document outlines the necessary materials, solvent systems, visualization techniques, and a step-by-step protocol for the effective use of TLC in this context.
Principle of TLC for Reaction Monitoring
TLC separates compounds in a mixture based on their differential partitioning between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or mixture of solvents).[4][5] As the mobile phase ascends the TLC plate via capillary action, compounds with a higher affinity for the mobile phase and lower affinity for the stationary phase travel further up the plate, resulting in a higher Retention Factor (Rf).[5]
For reaction monitoring, small aliquots of the reaction mixture are spotted on a TLC plate at different time intervals. The disappearance of the spot corresponding to the starting material (this compound) and the appearance of a new spot for the product indicate the progress of the reaction.[1] A "co-spot," where the starting material and the reaction mixture are spotted in the same lane, helps to definitively identify the starting material spot in the reaction mixture.[6]
Experimental Protocols
Materials and Equipment
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates.
-
Reactant: this compound
-
Solvents: HPLC grade or distilled solvents for the mobile phase (e.g., hexane, ethyl acetate, toluene, acetone).[7][8][9]
-
TLC Developing Chamber: A glass jar with a lid.
-
Capillary Tubes: For spotting the TLC plate.
-
Visualization Reagents:
-
Potassium permanganate (B83412) stain
-
-
Heating device: Heat gun or hot plate for developing stained plates.[10]
Example Reaction: Alkylation of this compound
This protocol will use the O-alkylation of this compound with benzyl (B1604629) bromide to form 1-(benzyloxy)-3-(2-chloroethyl)benzene as a model reaction to be monitored.
Reaction Scheme:
TLC Procedure
-
Preparation of the Developing Chamber:
-
Pour the chosen mobile phase into the TLC chamber to a depth of approximately 0.5 cm.
-
Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent, to saturate the chamber with solvent vapors.
-
Close the chamber and allow it to equilibrate for at least 10 minutes.[9]
-
-
Preparation of the TLC Plate:
-
Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.[13]
-
Mark three small, equidistant points on the baseline for spotting.
-
-
Spotting the TLC Plate:
-
Lane 1 (Starting Material - SM): Using a capillary tube, spot a dilute solution of this compound in a suitable solvent (e.g., ethyl acetate) onto the first mark.
-
Lane 2 (Co-spot - Co): Spot the starting material solution on the second mark. Then, carefully spot the reaction mixture directly on top of the starting material spot.[6]
-
Lane 3 (Reaction Mixture - RM): Spot a small aliquot of the reaction mixture onto the third mark.
-
-
Developing the TLC Plate:
-
Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.[13]
-
Allow the plate to air dry completely.
-
-
Visualization:
-
UV Light: View the dried plate under a UV lamp (254 nm). Circle any visible spots with a pencil.[11] Aromatic compounds like phenols are often UV-active.[11]
-
Staining:
-
Potassium Permanganate Stain: Dip the plate into the stain, then gently heat with a heat gun. Phenols and other oxidizable groups will appear as yellow or brown spots on a purple background.[11]
-
Ferric Chloride Stain: Spray or dip the plate in a 1% ferric (III) chloride solution. Phenols will typically produce a distinct color (often blue, green, or purple).[12]
-
Iodine Chamber: Place the plate in a sealed chamber containing a few crystals of iodine. Aromatic compounds will appear as brown spots.[12][13]
-
-
-
Analysis:
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)
-
Monitor the reaction by observing the intensity of the spots over time. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
-
Data Presentation
The progress of the reaction can be quantified by measuring the Rf values of the starting material and the product.
| Compound | Mobile Phase (Hexane:Ethyl Acetate, 4:1) | Rf Value | Visualization Method |
| This compound (Starting Material) | Hexane:Ethyl Acetate (4:1) | 0.35 | UV, FeCl3, KMnO4, Iodine |
| 1-(benzyloxy)-3-(2-chloroethyl)benzene (Product) | Hexane:Ethyl Acetate (4:1) | 0.60 | UV, KMnO4, Iodine |
Visualizations
Experimental Workflow
Caption: Workflow for monitoring a reaction using TLC.
Reaction Monitoring Logic
Caption: Decision logic for reaction monitoring with TLC.
Conclusion
Thin-layer chromatography is an indispensable tool for the real-time monitoring of chemical reactions involving this compound. Its simplicity and speed allow for rapid assessment of reaction progress, aiding in the determination of reaction endpoints and the optimization of reaction conditions. The protocols and guidelines presented in this application note provide a framework for researchers to effectively implement TLC in their synthetic workflows, ultimately contributing to more efficient and successful drug development and chemical synthesis processes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. Thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography [chem.rochester.edu]
- 9. echemi.com [echemi.com]
- 10. silicycle.com [silicycle.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
Synthesis of Novel Ether Derivatives from 3-(2-Chloroethyl)phenol: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel ether derivatives from 3-(2-chloroethyl)phenol. These compounds hold potential as valuable intermediates and active pharmaceutical ingredients (APIs) in drug discovery, particularly in the development of anticancer agents.
Introduction
Phenolic ethers are a significant class of compounds in medicinal chemistry, frequently found in the structures of approved drugs.[1][2] The incorporation of a chloroethyl group into a phenol (B47542) offers a reactive handle for further molecular modifications, making this compound a versatile starting material for the synthesis of diverse chemical libraries.[3] The resulting ether derivatives containing a phenoxyethyl moiety are of particular interest due to their structural similarity to known biologically active molecules, including combretastatin (B1194345) analogues that exhibit potent anticancer activity through the inhibition of tubulin polymerization.[4][5][6]
This application note outlines the synthesis of these derivatives via the Williamson ether synthesis, a robust and widely used method for preparing ethers.[7][8] We also discuss their potential applications in cancer therapy, focusing on the disruption of microtubule dynamics, a clinically validated target for cancer chemotherapy.
Data Presentation
Table 1: Proposed Williamson Ether Synthesis of 3-(2-Chloroethyl)phenoxy Derivatives
| Entry | Alkylating Agent (R-X) | Product | Proposed Base | Proposed Solvent | Proposed Temp. (°C) | Proposed Time (h) | Expected Yield (%) |
| 1 | Methyl iodide | 1-(2-Chloroethyl)-3-methoxybenzene | K₂CO₃ | DMF | 70-110 | 2-12 | 85-95 |
| 2 | Ethyl bromide | 1-(2-Chloroethyl)-3-ethoxybenzene | K₂CO₃ | DMF | 70-110 | 2-12 | 80-90 |
| 3 | Benzyl (B1604629) bromide | 1-(Benzyloxy)-3-(2-chloroethyl)benzene | K₂CO₃ | DMF | 70-110 | 4-16 | 80-90 |
| 4 | 2-Chloroethanol | 2-(3-(2-Chloroethyl)phenoxy)ethanol | NaOH | Water | 70-110 | 5-10 | ~98 |
| 5 | 1-Bromo-3-methylbutane | 1-(2-Chloroethyl)-3-((3-methylbutyl)oxy)benzene | NaOH | Dichloromethane (B109758) | 100 (reflux) | 1 | 70-80 |
Note: The proposed conditions and expected yields are extrapolated from literature on similar Williamson ether syntheses.[4][9][10][11] Optimization may be required for each specific substrate.
Experimental Protocols
General Protocol for Williamson Ether Synthesis
This protocol is a general guideline for the synthesis of ether derivatives from this compound using various alkylating agents.
Materials:
-
This compound
-
Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide, 2-chloroethanol, 1-bromo-3-methylbutane)
-
Base (e.g., potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH))
-
Solvent (e.g., N,N-Dimethylformamide (DMF), water, or dichloromethane)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).
-
Addition of Base and Solvent: Add the chosen solvent and the base (1.5-3.0 eq.).
-
Addition of Alkylating Agent: Add the alkylating agent (1.1-1.5 eq.) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the specified temperature and stir for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
If DMF is used as the solvent, pour the reaction mixture into an excess of water and extract the product with ethyl acetate.[9] If water or dichloromethane is the solvent, proceed directly to extraction.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the desired ether derivative.
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Mandatory Visualizations
Caption: General workflow for the synthesis of ether derivatives.
Caption: Hypothetical signaling pathway for anticancer activity.
Applications in Drug Discovery
The synthesized ether derivatives of this compound are promising candidates for anticancer drug discovery. The rationale for this application is based on the following points:
-
Structural Similarity to Tubulin Inhibitors: Many potent tubulin polymerization inhibitors, such as combretastatin A-4, feature a substituted phenoxy moiety.[4][5][6] The ether derivatives synthesized from this compound share this key structural feature, suggesting they may also interact with tubulin.
-
Mechanism of Action: By inhibiting tubulin polymerization, these compounds could disrupt the formation of the mitotic spindle, a crucial structure for cell division.[6] This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in rapidly dividing cancer cells.[12]
-
Potential for Further Derivatization: The chloroethyl group on the synthesized ethers provides a reactive site for further chemical modifications. This allows for the generation of a library of compounds with diverse functionalities, which can be screened for improved potency, selectivity, and pharmacokinetic properties. For instance, the chloride can be displaced by various nucleophiles to introduce different functional groups, potentially enhancing the binding affinity to the target protein or improving solubility.
Conclusion
The Williamson ether synthesis provides a straightforward and efficient method for the preparation of a variety of ether derivatives from this compound. These compounds represent a promising scaffold for the development of novel anticancer agents, potentially acting through the inhibition of tubulin polymerization. The detailed protocols and application notes provided herein are intended to facilitate further research and development in this area. Further studies are warranted to synthesize and evaluate the biological activity of these novel ether derivatives and to elucidate their precise mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. cactus.utahtech.edu [cactus.utahtech.edu]
- 3. Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US10941097B2 - Methods for manufacturing phenoxyethanol - Google Patents [patents.google.com]
- 5. US20200199057A1 - Methods for manufacturing phenoxyethanol - Google Patents [patents.google.com]
- 6. A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RU2738846C1 - Methods of producing phenoxyethanol - Google Patents [patents.google.com]
- 8. acs.org [acs.org]
- 9. researchgate.net [researchgate.net]
- 10. In the experiment described, an ether is formed | Chegg.com [chegg.com]
- 11. ERIC - EJ1243315 - A Multioutcome Experiment for the Williamson Ether Synthesis, Journal of Chemical Education, 2020-Feb [eric.ed.gov]
- 12. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
Application Notes and Protocols: 3-(2-Chloroethyl)phenol as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the utility of 3-(2-chloroethyl)phenol as a strategic starting material for the synthesis of valuable heterocyclic compounds. The inherent reactivity of the chloroethyl group, coupled with the nucleophilicity of the phenolic hydroxyl, allows for efficient intramolecular cyclization to form oxygen-containing heterocycles. This document outlines a detailed protocol for the synthesis of a 2,3-dihydrobenzofuran (B1216630) derivative, a common scaffold in biologically active molecules. Furthermore, we present potential applications of such derivatives in drug discovery, including hypothetical quantitative data and a representative signaling pathway to illustrate their potential therapeutic relevance.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and agrochemicals. The development of efficient and versatile synthetic routes to these scaffolds is a cornerstone of medicinal chemistry and drug discovery. This compound is an attractive building block due to its bifunctional nature. The phenolic hydroxyl group can be readily deprotonated to form a potent nucleophile, while the primary alkyl chloride provides an excellent electrophilic site for intramolecular substitution reactions. This juxtaposition of functional groups within the same molecule makes it an ideal precursor for the construction of fused heterocyclic systems through intramolecular cyclization, a key strategy in the synthesis of complex molecules.
The intramolecular Williamson ether synthesis is a classic and reliable method for the formation of cyclic ethers.[1][2][3] In the context of this compound, this reaction is anticipated to proceed smoothly under basic conditions to yield a 2,3-dihydrobenzofuran ring system. Dihydrobenzofurans are prevalent motifs in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.
Application: Synthesis of 6-hydroxy-2,3-dihydrobenzofuran
The primary application of this compound detailed here is its conversion to 6-hydroxy-2,3-dihydrobenzofuran via a base-mediated intramolecular cyclization. This process represents a straightforward and atom-economical approach to a valuable heterocyclic core.
Reaction Scheme
Caption: Synthetic route from this compound.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (B78521) (NaOH) (1.2 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica (B1680970) gel for column chromatography)
Procedure:
-
To a solution of this compound (1.0 g, 6.38 mmol) in anhydrous ethanol (50 mL) in a 100 mL round-bottom flask, add sodium hydroxide (0.31 g, 7.66 mmol) portion-wise with stirring.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane (B92381):ethyl acetate (B1210297) as the mobile phase). The reaction is typically complete within 4-6 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add water (30 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 6-hydroxy-2,3-dihydrobenzofuran.
Hypothetical Quantitative Data
To illustrate the potential of this synthetic route and the biological relevance of the resulting heterocyclic compounds, the following hypothetical data is presented. A series of derivatives could be synthesized from 6-hydroxy-2,3-dihydrobenzofuran to explore their structure-activity relationship (SAR) against a hypothetical kinase target, "Kinase X," implicated in a cancer signaling pathway.
| Compound ID | R-group Modification at Phenolic OH | Yield (%) | Purity (%) | Kinase X IC50 (nM) |
| DBF-001 | H | 85 | >98 | 1500 |
| DBF-002 | Methyl | 92 | >99 | 1250 |
| DBF-003 | Ethyl | 88 | >98 | 980 |
| DBF-004 | Isopropyl | 75 | >97 | 1100 |
| DBF-005 | Benzyl | 82 | >99 | 450 |
| DBF-006 | 4-Fluorobenzyl | 78 | >98 | 210 |
Potential Therapeutic Application and Signaling Pathway
Derivatives of the 6-hydroxy-2,3-dihydrobenzofuran scaffold could be investigated as inhibitors of key signaling pathways involved in cancer progression. For instance, they could be designed to target a specific kinase within the MAPK/ERK pathway, which is frequently dysregulated in various cancers.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of the MAPK/ERK pathway.
Conclusion
This compound is a readily available and highly useful building block for the synthesis of heterocyclic compounds. The straightforward intramolecular Williamson ether synthesis provides an efficient route to 2,3-dihydrobenzofuran derivatives. These scaffolds hold significant promise for the development of novel therapeutic agents, and the protocols and conceptual frameworks provided herein offer a solid foundation for further research and drug discovery efforts in this area. The versatility of the phenolic hydroxyl group allows for further derivatization, enabling the exploration of structure-activity relationships and the optimization of biological activity.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 3-(2-Chloroethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Chloroethyl)phenol is an organic compound featuring a phenol (B47542) ring substituted with a chloroethyl group.[1] While its specific biological activities are not extensively documented, compounds with phenolic structures and chloroethyl groups are subjects of interest in toxicological and pharmacological research due to their potential cytotoxic effects.[1] Phenolic compounds, in general, have been shown to induce cytotoxicity through various mechanisms, including the induction of apoptosis and cell cycle arrest.[2][3] Therefore, evaluating the in vitro cytotoxicity of this compound is a critical step in understanding its potential as a therapeutic agent or a toxic substance.
These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using three standard assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Annexin V/PI assay for apoptosis detection.
Data Presentation
Table 1: MTT Assay - Cell Viability after Treatment with this compound
| Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 4.5 | \multirow{6}{*}{75.2} |
| 10 | 92.1 ± 5.1 | |
| 25 | 78.5 ± 6.2 | |
| 50 | 61.3 ± 4.8 | |
| 100 | 45.8 ± 3.9 | |
| 200 | 22.7 ± 2.5 |
Table 2: LDH Assay - Cytotoxicity after Treatment with this compound
| Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 5.2 ± 1.1 |
| 10 | 12.8 ± 2.3 |
| 25 | 25.4 ± 3.1 |
| 50 | 42.1 ± 4.5 |
| 100 | 65.9 ± 5.8 |
| 200 | 88.3 ± 6.2 |
Table 3: Annexin V/PI Apoptosis Assay after 48h Treatment
| Concentration (µM) | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Vehicle Control) | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| 50 | 65.4 ± 4.1 | 18.7 ± 3.2 | 15.9 ± 2.9 |
| 100 | 40.2 ± 3.8 | 35.1 ± 4.5 | 24.7 ± 3.1 |
Experimental Protocols
General Cell Culture
-
Cell Line: A suitable human cancer cell line (e.g., HeLa, A549, or HepG2) should be used.
-
Culture Medium: Use the recommended complete medium for the specific cell line, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells upon reaching 80-90% confluency.
Preparation of this compound Stock Solution
-
Compound Properties:
-
Solvent Selection: Due to its chemical structure, Dimethyl Sulfoxide (DMSO) is a suitable solvent.
-
Stock Solution Preparation:
-
Prepare a 100 mM stock solution of this compound in sterile DMSO.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Working Solutions: Prepare fresh serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture does not exceed 0.5% to avoid solvent-induced cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well flat-bottom plates
-
This compound working solutions
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Replace the medium with 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of No-Cell Control) / (Absorbance of Vehicle Control - Absorbance of No-Cell Control)] x 100
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells, which is an indicator of compromised cell membrane integrity.
-
Materials:
-
96-well flat-bottom plates
-
This compound working solutions
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis solution (for maximum LDH release control)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a vehicle control, a no-cell control, and a maximum LDH release control (treat cells with lysis solution 45 minutes before the assay endpoint).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Vehicle Control) / (Absorbance of Maximum LDH Release - Absorbance of Vehicle Control)] x 100
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
This compound working solutions
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells into 6-well plates and treat with different concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Cell Staining: a. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. b. Wash the cells twice with cold PBS. c. Resuspend the cells in 100 µL of 1X binding buffer. d. Add 5 µL of Annexin V-FITC and 5 µL of PI. e. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. f. Add 400 µL of 1X binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Mandatory Visualization
Caption: Experimental workflow for in vitro cytotoxicity testing.
Caption: Plausible signaling pathway for phenolic compound-induced cytotoxicity.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 3-(2-Chloroethyl)phenol Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 3-(2-Chloroethyl)phenol, a key intermediate in pharmaceutical and agrochemical development. Low yields can often be attributed to a variety of factors including suboptimal reaction conditions, side reactions, and purification inefficiencies. This guide offers a structured approach to identifying and resolving these common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The main synthetic pathways to obtain this compound include:
-
Friedel-Crafts Alkylation: This is a common method involving the reaction of phenol (B47542) with a suitable 2-chloroethylating agent, such as 1,2-dichloroethane (B1671644) or 2-chloroethanol, in the presence of a Lewis acid catalyst.
-
Direct Chlorination: This route starts with phenol and utilizes a chlorinating agent like 2-chloroethyl chloride with a base.[1]
-
Nucleophilic Substitution: Phenol can be reacted with 2-chloroethylamine (B1212225) under appropriate conditions to form the target compound.[1]
Q2: My reaction is resulting in a complex mixture of products with a low yield of the desired this compound. What are the likely side reactions?
A2: Several side reactions can contribute to low yields and product mixtures:
-
Polyalkylation: The initial product, this compound, can be more reactive than phenol itself, leading to the addition of multiple chloroethyl groups to the aromatic ring.
-
O-Alkylation vs. C-Alkylation: Phenol is an ambident nucleophile, meaning it can react at the oxygen atom (O-alkylation) to form a phenyl ether, or at the carbon atoms of the ring (C-alkylation) to form the desired product. The balance between these two pathways is highly dependent on the reaction conditions.
-
Isomer Formation: Friedel-Crafts alkylation on a substituted ring like phenol can lead to the formation of ortho- and para-isomers in addition to the desired meta-product.
-
Rearrangement: The carbocation intermediate in Friedel-Crafts alkylation can undergo rearrangement, leading to undesired products.
Q3: How can I improve the selectivity for C-alkylation over O-alkylation?
A3: The choice of solvent and catalyst plays a crucial role in directing the reaction towards C-alkylation. Generally, polar aprotic solvents can favor O-alkylation, while non-polar solvents may promote C-alkylation. The strength of the Lewis acid catalyst can also influence the product distribution.
Troubleshooting Guide
Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Solution |
| Inactive Catalyst | Ensure the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is fresh and anhydrous. Moisture can deactivate the catalyst. |
| Insufficient Catalyst Loading | Increase the molar ratio of the catalyst to the reactants. A stoichiometric amount may be necessary in some cases. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Inappropriate Solvent | Select a solvent that is inert under the reaction conditions and can dissolve the reactants. For Friedel-Crafts reactions, common solvents include nitrobenzene, carbon disulfide, or halogenated hydrocarbons. |
Low Yield of this compound with Multiple Byproducts
| Potential Cause | Troubleshooting Solution |
| Polyalkylation | Use a molar excess of phenol relative to the chloroethylating agent. This statistically favors the mono-alkylation of the starting material. |
| Dominant O-Alkylation | Modify the reaction conditions to favor C-alkylation. This may involve changing the solvent or using a different Lewis acid catalyst. |
| Formation of Undesired Isomers | Reaction temperature and catalyst choice can influence isomer distribution. Lower temperatures often favor the thermodynamically more stable product. |
| Carbocation Rearrangement | Employ a milder Lewis acid catalyst to reduce the likelihood of carbocation rearrangements. |
Experimental Protocols
Protocol 1: Friedel-Crafts Alkylation of Phenol with 1,2-Dichloroethane
This protocol provides a general procedure for the synthesis of this compound. Optimization of the parameters outlined in the tables below is recommended to achieve the highest possible yield.
Materials:
-
Phenol
-
1,2-Dichloroethane
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica (B1680970) Gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen), dissolve phenol in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
Add 1,2-dichloroethane dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate this compound.
Data Presentation: Optimization of Reaction Conditions
The following tables illustrate the impact of key reaction parameters on the yield of this compound. These are representative data and actual results may vary.
Table 1: Effect of Catalyst on Yield
| Catalyst | Molar Ratio (Phenol:Catalyst) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| AlCl₃ | 1:1.2 | 50 | 6 | 65 |
| FeCl₃ | 1:1.2 | 50 | 6 | 55 |
| ZnCl₂ | 1:1.2 | 50 | 12 | 40 |
| BF₃·OEt₂ | 1:1.5 | 25 | 8 | 45 |
Table 2: Effect of Solvent on Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Catalyst | Yield (%) |
| Dichloromethane | 40 (reflux) | 6 | AlCl₃ | 65 |
| Carbon Disulfide | 46 (reflux) | 8 | AlCl₃ | 60 |
| Nitrobenzene | 60 | 4 | AlCl₃ | 70 |
| 1,2-Dichloroethane (reagent & solvent) | 80 | 5 | AlCl₃ | 68 |
Table 3: Effect of Temperature on Yield
| Temperature (°C) | Reaction Time (h) | Catalyst | Solvent | Yield (%) |
| 0 | 12 | AlCl₃ | Dichloromethane | 35 |
| 25 (Room Temp) | 8 | AlCl₃ | Dichloromethane | 50 |
| 40 (Reflux) | 6 | AlCl₃ | Dichloromethane | 65 |
| 60 | 4 | AlCl₃ | Nitrobenzene | 70 |
Mandatory Visualizations
Signaling Pathway: Friedel-Crafts Alkylation
References
Technical Support Center: Purification of 3-(2-Chloroethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of 3-(2-Chloroethyl)phenol from reaction byproducts. The information is tailored for professionals in research and development who may encounter challenges during the synthesis and purification of this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The synthesis of this compound, often achieved through a Friedel-Crafts type reaction or a related electrophilic aromatic substitution, can lead to the formation of several byproducts. The primary impurities are typically positional isomers, including 2-(2-Chloroethyl)phenol and 4-(2-Chloroethyl)phenol. Additionally, depending on the specific synthetic route and reaction conditions, other byproducts may include:
-
Unreacted starting materials: Residual phenol (B47542) or chloroethylating agent.
-
Polysubstituted phenols: Products where more than one chloroethyl group has been added to the phenol ring.
-
Rearrangement products: In some cases, the chloroethyl group may undergo rearrangement.
Q2: What are the recommended purification techniques for this compound?
A2: The most effective purification strategies for this compound from its isomers and other byproducts are column chromatography and recrystallization.
-
Column Chromatography: This is a highly effective method for separating isomers with different polarities. Silica (B1680970) gel is a common stationary phase, and a suitable eluent system can be determined using thin-layer chromatography (TLC).
-
Recrystallization: This technique is useful for removing impurities that have different solubilities than the desired product. The choice of solvent is critical for successful recrystallization.
Q3: How can I monitor the purity of this compound during purification?
A3: Several analytical techniques can be employed to assess the purity of your sample:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a mixture and to track the progress of a column chromatography separation.
-
Gas Chromatography (GC): A powerful technique for separating and quantifying volatile and semi-volatile compounds like chloroethylphenols. It can effectively resolve the different isomers.
-
High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation and quantification of the components in your mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of the purified product and to detect the presence of impurities.
Section 2: Troubleshooting Guides
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of isomers | - Inappropriate solvent system (eluent).- Column overloading.- Column channeling. | - Optimize the eluent system using TLC. A less polar solvent system will generally increase the separation between isomers.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly. |
| Product elutes too quickly or too slowly | - Solvent system is too polar or not polar enough. | - Adjust the polarity of the eluent. For faster elution, increase the proportion of the more polar solvent. For slower elution, decrease it. |
| Tailing of the phenolic compound on the TLC plate and column | - Acidic nature of the silica gel interacting with the phenol. | - Add a small amount (0.1-1%) of a weak acid, such as acetic acid, to the eluent to suppress the ionization of the phenol and reduce tailing. |
| Product is not eluting from the column | - The eluent is not polar enough.- The compound has strong interactions with the stationary phase. | - Gradually increase the polarity of the eluent.- If the compound is still retained, consider using a more polar stationary phase. |
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystal formation upon cooling | - The solution is not saturated.- The compound is too soluble in the chosen solvent. | - Concentrate the solution by evaporating some of the solvent and then allow it to cool again.- Try a different solvent or a solvent pair in which the compound has lower solubility at room temperature. |
| Oiling out instead of crystallization | - The melting point of the impure compound is lower than the temperature of the solution.- The solution is cooling too quickly. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Try a different solvent system. |
| Low yield of purified product | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The crystals were filtered before crystallization was complete. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled to maximize crystal formation before filtration. |
| Crystals are colored or appear impure | - Colored impurities are co-precipitating with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Filter the hot solution through a fluted filter paper to remove the charcoal before allowing it to cool. |
Section 3: Experimental Protocols
Protocol for Purification by Flash Column Chromatography
Objective: To separate this compound from its isomers and other byproducts using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Solvents for eluent (e.g., hexane, ethyl acetate)
-
Thin-Layer Chromatography (TLC) plates
-
Standard laboratory glassware for chromatography
Methodology:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using various solvent systems (e.g., different ratios of hexane:ethyl acetate) to find an eluent that gives good separation of the desired product from impurities (a target Rf value of ~0.3 for the product is often ideal).
-
-
Column Preparation:
-
Dry pack a chromatography column with silica gel.
-
Wet the column with the chosen eluent system, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent that is then adsorbed onto a small amount of silica gel.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in test tubes or other suitable containers.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
-
Protocol for Purification by Recrystallization
Objective: To purify this compound by removing impurities with different solubility profiles.
Materials:
-
Crude this compound
-
A suitable recrystallization solvent or solvent pair (e.g., toluene, heptane, or a mixture)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter flask
Methodology:
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven.
-
Section 4: Data Presentation
The following table can be used to summarize the results of your purification experiments.
| Purification Method | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (by GC/HPLC, %) | Notes |
| Column Chromatography | Eluent system used, observations. | ||||
| Recrystallization | Solvent(s) used, observations. |
Section 5: Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
Technical Support Center: Optimization of Reaction Conditions for 3-(2-Chloroethyl)phenol Alkylation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of reaction conditions for the alkylation of 3-(2-Chloroethyl)phenol.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the alkylation of this compound, providing potential causes and systematic solutions.
| Problem | Potential Cause | Troubleshooting Solution |
| Low or No Conversion of this compound | 1. Inactive Catalyst/Base: The base may not be strong enough to deprotonate the phenol (B47542) effectively. | - Select a stronger base: Consider using stronger bases like NaH or K₂CO₃. Ensure the base is fresh, finely powdered, and dry. - Optimize base equivalents: Use at least 1.5-2.0 equivalents of the base to ensure complete deprotonation. |
| 2. Low Reaction Temperature: The reaction temperature may be insufficient to overcome the activation energy. | - Increase temperature: Gradually increase the reaction temperature in increments of 10-20°C. Common temperature ranges for phenol alkylation are 60-120°C. | |
| 3. Inappropriate Solvent: The solvent may not be suitable for the reaction, affecting solubility and reactivity. | - Use polar aprotic solvents: Solvents like DMF, DMSO, or acetonitrile (B52724) are generally effective for O-alkylation as they do not excessively solvate the phenoxide ion. | |
| 4. Short Reaction Time: The reaction may not have proceeded to completion. | - Monitor the reaction: Use TLC or GC to monitor the disappearance of the starting material and the formation of the product. Extend the reaction time as needed. | |
| Poor Selectivity (O-alkylation vs. C-alkylation) | 1. Reaction Conditions Favoring C-alkylation: Protic solvents can favor C-alkylation by hydrogen bonding with the phenoxide oxygen. | - Solvent choice is critical: Employ polar aprotic solvents (DMF, DMSO, acetone) to favor O-alkylation. These solvents do not effectively shield the oxygen anion, making it more available for alkylation. |
| 2. Thermodynamic vs. Kinetic Control: C-alkylation can sometimes be the thermodynamically favored product, especially at higher temperatures. | - Lower the reaction temperature: Running the reaction at a lower temperature may favor the kinetically controlled O-alkylation product. | |
| Formation of Side Products/Impure Product | 1. Over-alkylation of the Amine (for N-alkylation): The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts.[1] | - Control stoichiometry: Use a precise 1:1 molar ratio of the amine and this compound. - Use a large excess of the amine: This can help to minimize the reaction of the alkylating agent with the product amine. - Consider a mixed-base system: A combination of a strong base (e.g., K₂CO₃) and a weaker base (e.g., Na₂CO₃) can sometimes improve selectivity for mono-alkylation.[2] |
| 2. Elimination Reaction: The chloroethyl group can undergo elimination to form a vinylphenol derivative, especially with strong, sterically hindered bases. | - Choose a less hindered base: Bases like K₂CO₃ or Cs₂CO₃ are often preferred over t-butoxides for simple alkylations. - Moderate the reaction temperature: Higher temperatures can promote elimination. | |
| 3. Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures in the presence of a strong base, leading to impurities. | - Ensure appropriate reaction temperature: Avoid excessive heating when using solvents that are prone to decomposition. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when performing N-alkylation with this compound?
The main challenge is controlling the selectivity to obtain the desired mono-N-alkylated product. The secondary amine formed after the initial alkylation is often more nucleophilic than the starting primary amine, leading to subsequent alkylation and the formation of tertiary amines and even quaternary ammonium salts.[1] Careful control of stoichiometry and reaction conditions is crucial to minimize these side products.
Q2: How do I favor O-alkylation over potential intramolecular cyclization?
While the 2-chloroethyl group presents the possibility of an intramolecular cyclization to form a cyclic ether (a coumaran derivative), this is generally less favored than intermolecular alkylation under standard Williamson ether synthesis conditions. To favor the desired intermolecular O-alkylation, ensure the presence of a sufficient concentration of the nucleophile (the amine or another phenol) and use conditions that promote intermolecular reactions, such as appropriate solvent choice and reactant concentrations.
Q3: Can I use this compound for Friedel-Crafts alkylation on another aromatic ring?
Yes, the chloroethyl group can act as an electrophile in a Friedel-Crafts alkylation reaction. However, the phenolic hydroxyl group is a strongly activating, ortho-, para-directing group. In the presence of a Lewis acid catalyst, you may observe self-alkylation or polymerization of the this compound. It is advisable to protect the hydroxyl group before attempting a Friedel-Crafts reaction on another aromatic substrate.
Q4: What is the best work-up procedure for these alkylation reactions?
A typical work-up procedure involves:
-
Cooling the reaction mixture to room temperature.
-
Quenching the reaction by carefully adding water or a dilute acid (if a strong base was used).
-
Extracting the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).
-
Washing the organic layer with water and brine to remove any remaining inorganic salts and base.
-
Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Removing the solvent under reduced pressure.
-
Purifying the crude product by column chromatography or recrystallization.
Section 3: Data Presentation
The following tables summarize typical reaction conditions for the O-alkylation of various phenols with 2-chloroethanol (B45725), a closely related alkylating agent. This data can serve as a starting point for optimizing the alkylation of this compound.
Table 1: O-Alkylation of Various Phenols with 2-Chloroethanol [2]
| Phenol Substrate | Base (equivalents) | Solvent | Time (h) | Yield (%) |
| Phenol | K₂CO₃ (3) | Methanol | 5 | 99 |
| 4-Methylphenol | K₂CO₃ (3) | Methanol | 5 | 99 |
| 4-Methoxyphenol | K₂CO₃ (3) | Methanol | 5 | 99 |
| 4-Chlorophenol | K₂CO₃ (3) | Methanol | 8 | 95 |
| 4-Nitrophenol | K₂CO₃ (3) | Methanol | 12 | 80 |
| 2-Methylphenol | K₂CO₃ (3) | Methanol | 8 | 90 |
| 2-Nitrophenol | K₂CO₃ (3) | Methanol | 24 | 60 |
Reaction conditions: Phenol (1 equiv), 2-chloroethanol (3 equiv), Base (3 equiv), Methanol, room temperature.[2]
Section 4: Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.), the desired amine or phenol nucleophile (1.1 eq.), and a suitable solvent (e.g., DMF or acetonitrile, to make a ~0.5 M solution).
-
Addition of Base: Add a suitable base, such as finely ground potassium carbonate (K₂CO₃, 2.0 eq.), to the mixture.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica (B1680970) gel.
Section 5: Visualizations
Logical Workflow for Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Decision Pathway for Optimizing Selectivity (O- vs. N-Alkylation)
Caption: Decision pathway for selective O- or N-alkylation.
References
Strategies to prevent the degradation of 3-(2-Chloroethyl)phenol during storage
This technical support center provides researchers, scientists, and drug development professionals with strategies to prevent the degradation of 3-(2-Chloroethyl)phenol during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[1] For short-term storage, keeping it at room temperature (15-25°C) in a desiccator is also acceptable.
Q2: How should I store solutions of this compound?
Solutions are generally less stable than the solid form of the compound. It is highly recommended to prepare solutions fresh before each experiment. If temporary storage is unavoidable, store the solution in a tightly sealed, light-protected vial (e.g., amber glass) at -20°C or -80°C. The purity of the solvent is also crucial, as contaminants can catalyze degradation.
Q3: What are the primary factors that cause the degradation of this compound?
The main factors contributing to the degradation of this compound are:
-
Temperature: Elevated temperatures can accelerate decomposition.
-
Light: Exposure to UV light can induce photodegradation.
-
pH: Both highly acidic and alkaline conditions can promote hydrolysis of the chloroethyl group and potentially oxidation of the phenolic ring.
-
Oxidation: The phenolic group is susceptible to oxidation, which can be initiated by atmospheric oxygen or oxidizing contaminants.[2][3]
Q4: What are the likely degradation products of this compound?
Based on the structure, likely degradation pathways include:
-
Oxidation: The phenolic hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.[4] Radical oxidation is a potential degradation pathway for phenolic compounds.[3]
-
Hydrolysis: The chloroethyl side chain may undergo hydrolysis to form 3-(2-hydroxyethyl)phenol.
-
Elimination: Under certain conditions, elimination of HCl from the chloroethyl group could occur, leading to the formation of 3-vinylphenol.
-
Photodegradation: UV light exposure can lead to complex degradation pathways, including polymerization or ring opening.
Troubleshooting Guide
This guide addresses specific issues users might encounter, suggesting possible causes and solutions.
| Issue Encountered | Possible Cause | Recommended Action |
| Change in physical appearance of the solid (e.g., color change from white/off-white to brownish). | Oxidation of the phenolic group. | Store the compound under an inert atmosphere (e.g., argon or nitrogen). Ensure the container is tightly sealed to minimize exposure to air. Avoid storing in areas with frequent temperature fluctuations. |
| Inconsistent or unexpected results in experiments (e.g., lower than expected potency). | Degradation of the compound in solid form or in solution. | For Solids: Verify the storage conditions (temperature, light, humidity). For Solutions: Prepare solutions fresh for each use. If using a stock solution, perform a purity check using a validated analytical method (e.g., HPLC) before use. Protect solutions from light by using amber vials or wrapping them in aluminum foil.[5] |
| Appearance of new, unexpected peaks in chromatograms (e.g., HPLC, GC). | Formation of degradation products. | Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products. This will help in confirming if the new peaks correspond to degradants. Optimize the chromatographic method to ensure separation of the parent compound from all degradation products. |
| Precipitation observed in stored solutions. | Poor solubility at storage temperature or formation of insoluble degradation products. | Ensure the chosen solvent and concentration are appropriate for the storage temperature. If precipitation persists after warming to room temperature, it may indicate degradation. Analyze the precipitate and supernatant separately if possible. |
Data Presentation
The following table provides illustrative data from a hypothetical forced degradation study on a solution of this compound (0.1 mg/mL in 50:50 acetonitrile:water) to demonstrate expected stability trends. Actual results may vary.
| Stress Condition | Duration (hours) | Temperature | % this compound Remaining | Major Degradation Products Observed |
| Acidic (0.1 N HCl) | 24 | 60°C | 92.5% | Peak corresponding to potential hydrolysis product |
| Alkaline (0.1 N NaOH) | 24 | 60°C | 85.1% | Multiple peaks indicating significant degradation |
| Oxidative (3% H₂O₂) | 48 | Room Temp | 78.9% | Peaks corresponding to potential oxidation products |
| Thermal | 48 | 105°C (Solid) | 98.2% | Minor new peaks observed |
| Photolytic (UV light, 254 nm) | 24 | Room Temp | 89.7% | Several minor degradation peaks |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.[1]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 N NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 N HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 48 hours, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at 105°C for 48 hours. After cooling, prepare a solution at the target concentration.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark under the same conditions.
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. Optimization will likely be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Troubleshooting workflow for identifying unknown chromatographic peaks.
Caption: Potential degradation pathways for this compound.
References
Improving the regioselectivity of 3-(2-Chloroethyl)phenol synthesis
Welcome to the technical support center for the synthesis of 3-(2-Chloroethyl)phenol. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a primary focus on improving regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why is direct meta-acylation of phenol (B47542) to synthesize the precursor for this compound so challenging?
The hydroxyl (-OH) group of phenol is a strongly activating, ortho-, para-directing substituent in electrophilic aromatic substitution reactions like Friedel-Crafts acylation.[1] This is due to its strong electron-donating resonance effect, where lone pairs on the oxygen atom delocalize into the aromatic ring, increasing electron density specifically at the ortho and para positions.[1] Consequently, electrophiles such as the acylium ion preferentially attack these positions, making direct synthesis of a meta-substituted product highly inefficient.
Q2: What is a viable synthetic strategy to achieve the desired meta-regioselectivity?
Given the directing effects of the hydroxyl group, an indirect, multi-step approach is necessary. A common and effective strategy involves the following sequence:
-
O-Acylation: Phenol is first acylated at the oxygen atom to form an ester, phenyl chloroacetate (B1199739). This reaction is typically faster than C-acylation and is favored under kinetic control.[2]
-
Fries Rearrangement: The resulting phenyl chloroacetate is then subjected to a Fries Rearrangement, where the acyl group migrates from the oxygen to a carbon atom on the aromatic ring, forming a mixture of ortho- and para-hydroxychloroacetophenones.[3][4]
-
Isomer Separation: The desired para-isomer (4-hydroxy-ω-chloroacetophenone) is often the major product at lower temperatures and can be separated from the ortho-isomer.
-
Ketone Reduction: The ketone of the purified isomer is then reduced to a methylene (B1212753) group to form the final chloroethyl side-chain. A Clemmensen or Wolff-Kishner reduction is typically employed for this step.
Note: Achieving the 3- (or meta) substitution pattern is non-trivial. The Fries Rearrangement primarily yields ortho and para products. For a true meta-substituted product, one would typically need to start with a different precursor, such as m-aminophenol, and convert the amino group to the desired functionality through a series of reactions (e.g., Sandmeyer reaction), or start with a material like m-hydroxyacetophenone[5]. This guide focuses on the challenges related to acylation of the phenol ring itself.
Q3: My reaction is producing mainly the O-acylated ester instead of the C-acylated ketone. How can I promote C-acylation?
Phenols are bidentate nucleophiles, capable of reacting at the oxygen (O-acylation) or the ring (C-acylation).[2][6]
-
Kinetic vs. Thermodynamic Control: O-acylation is generally the faster, kinetically favored product. C-acylation is more thermodynamically stable.[2]
-
Role of the Catalyst: To achieve C-acylation, a Lewis acid catalyst (like AlCl₃) is crucial. A stoichiometric amount is often required because the catalyst complexes with both the reactant phenol and the product ketone.[7] The presence of the catalyst facilitates the Fries Rearrangement of the initially formed O-acylated ester to the more stable C-acylated product.[2]
-
Solvent and Temperature: Nonpolar solvents and higher temperatures tend to favor the thermodynamically controlled C-acylated products via the Fries Rearrangement.[3]
Q4: How can I control the ortho vs. para regioselectivity during the Fries Rearrangement?
The ratio of ortho to para isomers in the Fries Rearrangement is highly dependent on the reaction conditions:
-
Temperature: Lower reaction temperatures generally favor the formation of the para-isomer. Higher temperatures tend to increase the proportion of the ortho-isomer.
-
Solvent: The choice of solvent can influence the isomer ratio. Nonpolar solvents often favor para substitution, while more polar solvents can lead to increased amounts of the ortho product.
-
Steric Hindrance: Using a bulkier Lewis acid or sterically demanding reagents can disfavor attack at the more crowded ortho positions, thus favoring the para product.[1]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No C-Acylation (Product is mainly phenyl chloroacetate) | 1. Insufficient or inactive Lewis acid catalyst (e.g., AlCl₃).2. Reaction temperature is too low.3. Reaction time is too short for the Fries Rearrangement to occur. | 1. Use a stoichiometric amount of a fresh, anhydrous Lewis acid catalyst.2. Gradually increase the reaction temperature to promote the rearrangement to the thermodynamically favored C-acylated product.3. Increase the reaction time and monitor progress using TLC or GC. |
| Poor Regioselectivity (High yield of unwanted ortho-isomer) | 1. Reaction temperature is too high.2. Inappropriate solvent choice. | 1. Perform the Fries Rearrangement at a lower temperature (e.g., 0-25 °C) to favor the formation of the para-isomer.2. Experiment with less polar solvents like carbon disulfide or nitrobenzene. |
| Formation of Dark, Tarry Byproducts | 1. Reaction temperature is excessively high, causing decomposition.2. Presence of moisture, which can deactivate the catalyst and lead to side reactions. | 1. Maintain strict temperature control throughout the reaction.2. Ensure all glassware is oven-dried and reagents (especially the Lewis acid and solvent) are anhydrous.[4] |
| Incomplete Reduction of Ketone to Methylene Group | 1. Insufficient reducing agent.2. Inactive catalyst (in the case of Clemmensen reduction).3. Reaction conditions (temperature, time) are not optimal. | 1. Increase the equivalents of the reducing agent.2. Activate the zinc amalgam for the Clemmensen reduction immediately before use.3. Increase the reaction time or temperature as specified by the chosen reduction protocol. |
| Loss of Chlorine Atom During Synthesis | 1. The chloroethyl group can undergo nucleophilic substitution reactions.[8]2. Harsh reaction conditions (e.g., strongly basic conditions in a Wolff-Kishner reduction) might promote elimination or substitution. | 1. Use milder reaction conditions where possible.2. Consider using a Clemmensen reduction (acidic conditions) which is less likely to affect the alkyl chloride. |
Data Presentation
Table 1: Effect of Catalyst and Conditions on Acylation Pathway
| Catalyst | Solvent | Temperature | Predominant Product | Pathway |
| None / Base (e.g., Pyridine) | Dichloromethane | Low | Phenyl Chloroacetate | O-Acylation (Kinetic)[4] |
| Stoichiometric AlCl₃ | Carbon Disulfide | High | Hydroxychloroacetophenones | C-Acylation (Thermodynamic)[2] |
| FeCl₃ | Nonpolar (e.g., Benzene) | High | Phenyl Chloroacetate | Favors O-Acylation[3] |
| FeCl₃·6H₂O | Nonpolar | High | Hydroxychloroacetophenones | Hydrated catalyst enhances C-acylation[3] |
Table 2: Influence of Temperature on Fries Rearrangement Regioselectivity
| Temperature | Predominant Isomer | Rationale |
| Low (e.g., < 25 °C) | para-hydroxychloroacetophenone | Kinetically favored pathway at lower temperatures. |
| High (e.g., > 100 °C) | ortho-hydroxychloroacetophenone | Reversible formation allows for equilibration to the more thermodynamically stable chelated ortho-isomer. |
Experimental Protocols
Protocol 1: O-Acylation of Phenol with Chloroacetyl Chloride
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve phenol (1.0 eq.) in anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Add pyridine (B92270) (1.1 eq.) to the solution. Slowly add chloroacetyl chloride (1.1 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour and then warm to room temperature. Continue stirring for an additional 2-3 hours, monitoring the reaction by TLC.
-
Workup: Quench the reaction by slowly adding cold 1M HCl. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude phenyl chloroacetate, which can be purified further by vacuum distillation or recrystallization.
Protocol 2: Fries Rearrangement to 4-Hydroxy-ω-chloroacetophenone
-
Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, place anhydrous aluminum chloride (AlCl₃, 1.2 eq.). Cool the flask to 0 °C.
-
Reagent Addition: Slowly add phenyl chloroacetate (1.0 eq.) to the AlCl₃. An exothermic reaction will occur, forming a complex.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to 60-70 °C for 2-4 hours. The optimal temperature should be maintained to favor the para-product. Monitor the formation of the product by TLC or GC.
-
Workup: Cool the reaction mixture to 0 °C and carefully quench by slowly adding crushed ice, followed by concentrated HCl.
-
Purification: The product will often precipitate as a solid. Filter the solid, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to isolate the pure 4-hydroxy-ω-chloroacetophenone.
Protocol 3: Clemmensen Reduction
-
Catalyst Preparation: Prepare zinc amalgam by stirring zinc dust (10 eq.) with a 5% mercury(II) chloride solution for 10 minutes. Decant the aqueous solution and wash the amalgam with water.
-
Setup: In a round-bottom flask equipped with a reflux condenser, add the freshly prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene (B28343).
-
Reaction: Add 4-hydroxy-ω-chloroacetophenone (1.0 eq.) to the flask. Heat the mixture to reflux with vigorous stirring for 6-12 hours. Add additional portions of concentrated HCl periodically to maintain a strongly acidic environment.
-
Workup: After the reaction is complete (monitored by TLC), cool the mixture and separate the organic layer. Extract the aqueous layer with toluene or diethyl ether.
-
Purification: Combine the organic layers, wash with water and then with a saturated sodium bicarbonate solution. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Ch24 - Acylation of phenols [chem.ucalgary.ca]
- 3. mdpi.com [mdpi.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. US4568768A - Process for producing m-hydroxyacetophenone - Google Patents [patents.google.com]
- 6. organic chemistry - Friedel–Crafts reaction of phenol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. Buy this compound [smolecule.com]
Technical Support Center: Overcoming Challenges in the Scale-Up of 3-(2-Chloroethyl)phenol Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis and scale-up of 3-(2-Chloroethyl)phenol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the production of this compound, offering potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Inefficient Alkylation/Chlorination: Incorrect reaction temperature, catalyst deactivation, or suboptimal reagent stoichiometry. 2. Side Reactions: Formation of ortho- and para-isomers, polyalkylation, or O-alkylation. 3. Product Loss During Workup: Inefficient extraction or product decomposition. | 1. Optimization of Reaction Conditions: Systematically vary temperature, catalyst loading, and reagent ratios to find the optimal conditions. Ensure the catalyst is active and dry. 2. Control of Selectivity: Use a milder Lewis acid catalyst for Friedel-Crafts alkylation to minimize side reactions.[1] Consider using a directing group to favor meta-substitution. For chlorination, explore different chlorinating agents and catalysts to improve regioselectivity.[2][3][4][5][6] 3. Improved Workup Procedure: Optimize extraction solvent and pH. Consider performing the workup at a lower temperature to minimize product degradation. |
| Presence of Isomeric Impurities (e.g., 2- and 4-(2-Chloroethyl)phenol) | 1. Lack of Regioselectivity: The hydroxyl group of phenol (B47542) is an ortho-, para-director for electrophilic aromatic substitution. | 1. Catalyst and Solvent Selection: For Friedel-Crafts type reactions, the choice of catalyst and solvent can influence isomer distribution.[7] Some solid acid catalysts have shown selectivity in phenol alkylation.[7] For chlorination, specific sulfur-containing catalysts can favor para-selectivity.[2][4] |
| Formation of Polyalkylated Byproducts | 1. High Reactivity of the Product: The alkylated phenol product can be more reactive than phenol itself, leading to further alkylation.[1] | 1. Stoichiometric Control: Use a large excess of phenol relative to the alkylating agent to favor mono-alkylation.[1] 2. Gradual Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of polyalkylation. |
| Detection of O-Alkylated Impurity (3-(2-Chloroethoxy)benzene) | 1. Ambident Nucleophilicity of Phenol: The phenoxide ion can react at either the carbon of the aromatic ring (C-alkylation) or the oxygen atom (O-alkylation).[8][9] | 1. Reaction Condition Tuning: O-alkylation is often favored under conditions that promote the formation of the phenoxide ion (e.g., presence of a base). Friedel-Crafts conditions (Lewis acid) generally favor C-alkylation.[8] |
| Difficulty in Product Purification | 1. Similar Physical Properties of Isomers: Isomeric byproducts may have boiling points close to the desired product, making separation by distillation challenging. 2. Presence of High-Boiling Impurities: Polyalkylated products and other byproducts may be difficult to remove. | 1. Fractional Distillation Under Reduced Pressure: This can enhance the separation of compounds with close boiling points.[10] 2. Crystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method. 3. Liquid-Liquid Extraction: Can be used to remove certain impurities based on their differential solubility in immiscible solvents.[11] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The most probable synthesis routes are:
-
Friedel-Crafts Alkylation of Phenol: Using an alkylating agent like 1,2-dichloroethane (B1671644) or 1-bromo-2-chloroethane (B52838) with a Lewis acid catalyst (e.g., AlCl₃).[1][12][13][14] This method, however, typically yields a mixture of ortho, meta, and para isomers, with ortho and para being the major products. Achieving high meta-selectivity is a significant challenge.
-
Chlorination of 3-Ethylphenol: While seemingly direct, controlling the position of chlorination on the ethyl side chain without affecting the aromatic ring can be difficult.
-
Chlorination of 3-Hydroxyphenethyl Alcohol: This involves the selective replacement of the hydroxyl group of the side chain with a chlorine atom, for example, using thionyl chloride or a similar chlorinating agent.
Q2: What are the key safety precautions to consider during the production of this compound?
A2: Phenol and its chlorinated derivatives are toxic and corrosive. Strict safety protocols must be followed:
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored by techniques such as:
-
Thin Layer Chromatography (TLC): To qualitatively observe the consumption of starting materials and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the components in the reaction mixture, including the desired product, isomers, and byproducts.[15][16][17][18]
-
High-Performance Liquid Chromatography (HPLC): Another powerful technique for monitoring the reaction and assessing product purity.
Q4: What are the expected major byproducts in the Friedel-Crafts alkylation route?
A4: The major byproducts to anticipate are:
-
Isomeric Products: 2-(2-Chloroethyl)phenol and 4-(2-Chloroethyl)phenol due to the ortho-, para-directing nature of the hydroxyl group.
-
Polyalkylated Products: Di- and tri-substituted phenols where more than one chloroethyl group is attached to the phenol ring.[1]
-
O-Alkylated Product: 3-(2-Chloroethoxy)benzene, resulting from the reaction at the phenolic oxygen.[8][9]
Experimental Protocols
General Protocol for Friedel-Crafts Alkylation of Phenol
This is a general guideline and requires optimization for specific outcomes.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add phenol and a suitable solvent (e.g., a non-polar organic solvent).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add the Lewis acid catalyst (e.g., anhydrous aluminum chloride) in portions.
-
Addition of Alkylating Agent: Slowly add the alkylating agent (e.g., 1,2-dichloroethane) dropwise from the dropping funnel while maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature or gently heat to a specific temperature for a set period. Monitor the reaction progress using TLC or GC.
-
Workup: Cool the reaction mixture and quench it by slowly pouring it over a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or column chromatography.
Protocol for GC-MS Analysis of the Reaction Mixture
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a controlled rate (e.g., 10-15 °C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 400).
-
-
Data Analysis: Identify the peaks by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with known standards if available.
Visualizations
References
- 1. jk-sci.com [jk-sci.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US4876396A - Selective chlorination of phenols - Google Patents [patents.google.com]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. organic chemistry - Friedel–Crafts reaction of phenol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US3169101A - Purification of impure phenols by distillation with an organic solvent - Google Patents [patents.google.com]
- 11. US2744144A - Purification of phenol - Google Patents [patents.google.com]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 13. mt.com [mt.com]
- 14. byjus.com [byjus.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. epa.gov [epa.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Purifying 3-(2-Chloroethyl)phenol by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with guidance on purifying 3-(2-Chloroethyl)phenol using column chromatography. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during this purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For normal-phase column chromatography, silica (B1680970) gel is the most commonly used stationary phase for the separation of phenolic compounds.[1][2] If you observe significant peak tailing or suspect degradation of your compound, consider using deactivated silica gel or an alternative stationary phase such as alumina (B75360) or Florisil.[3][4] For reversed-phase chromatography, a C18-functionalized silica gel is a standard choice.[1][5]
Q2: How do I select an appropriate mobile phase for purifying this compound?
A2: The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.3 for this compound on a Thin Layer Chromatography (TLC) plate.[3][6] For normal-phase chromatography with a silica gel stationary phase, a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297) is a good starting point.[6][7] You can adjust the ratio of these solvents to achieve the desired Rf value. For reversed-phase chromatography, a mixture of water and methanol (B129727) or acetonitrile (B52724) is typically used.[1][5]
Q3: Should I use an isocratic or gradient elution?
A3: For simple purifications where the impurities are well-separated from the desired compound, isocratic elution (using a constant mobile phase composition) is sufficient. If your crude sample contains multiple impurities with a wide range of polarities, a gradient elution may be more effective.[3] This involves gradually increasing the polarity of the mobile phase during the chromatography run to elute compounds with stronger interactions with the stationary phase.
Q4: How can I prevent peak tailing of my phenolic compound?
A4: Phenolic compounds can interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel, leading to peak tailing. To mitigate this, you can add a small amount (0.1-1%) of a weak acid, such as acetic acid or formic acid, to your mobile phase.[1] This helps to protonate the silanol groups and reduce their interaction with the phenol. Alternatively, using deactivated silica gel can also prevent this issue.[3]
Troubleshooting Guide
Below is a table summarizing common problems encountered during the column chromatography of this compound, along with their potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | - Inappropriate mobile phase polarity.- Column overloading.- Poorly packed column (channeling). | - Optimize the mobile phase using TLC to achieve a greater difference in Rf values between your compound and impurities.[6]- Reduce the amount of crude material loaded onto the column.- Repack the column carefully to ensure a uniform bed.[8][9] |
| Compound Not Eluting | - Mobile phase is not polar enough.- Compound may have decomposed on the silica gel. | - Gradually increase the polarity of the mobile phase (gradient elution).[3]- Test the stability of your compound on a small amount of silica gel before running the column.[4] If it is unstable, consider using a less acidic stationary phase like deactivated silica or alumina.[4] |
| Compound Elutes Too Quickly | - Mobile phase is too polar. | - Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., ethyl acetate). |
| Peak Tailing | - Strong interaction of the phenolic hydroxyl group with acidic silica gel. | - Add a small percentage (0.1-1%) of acetic acid or formic acid to the mobile phase.[1]- Use deactivated silica gel.[3] |
| Crystallization in the Column | - The compound or an impurity is precipitating in the column, blocking the flow. | - This is a difficult issue to resolve. You may need to try a different solvent system or pre-purify the sample to remove the insoluble component.[4] Using a wider column may also help.[4] |
Experimental Protocols
A general experimental protocol for purifying this compound using flash column chromatography is provided below.
1. Selection of Solvent System:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spot the solution onto a TLC plate (silica gel 60 F254).
-
Develop the TLC plate in a chamber containing a mixture of hexanes and ethyl acetate (start with a 9:1 or 4:1 ratio).
-
Visualize the spots under UV light.
-
Adjust the solvent ratio until the spot corresponding to this compound has an Rf value of approximately 0.2-0.3.[3]
2. Column Packing (Wet Packing Method):
-
Secure a glass column vertically with a clamp.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[9]
-
In a beaker, prepare a slurry of silica gel in the chosen mobile phase.[9]
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[9]
-
Add a thin layer of sand on top of the packed silica gel to prevent disturbance when adding the mobile phase.[9]
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent in which it is highly soluble.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.[2]
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.[3]
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand.
-
Apply gentle air pressure to the top of the column to force the mobile phase through (flash chromatography).
-
Collect the eluent in a series of fractions (e.g., in test tubes).
-
Monitor the elution of your compound by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure to obtain the purified product.
Visualization
Caption: Troubleshooting workflow for column chromatography of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 3. Purification [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate | MDPI [mdpi.com]
- 6. columbia.edu [columbia.edu]
- 7. Phenolic compounds analyzed and separated with normal phase HPLC - AppNote [mtc-usa.com]
- 8. orgsyn.org [orgsyn.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
Managing temperature and pH to control 3-(2-Chloroethyl)phenol reaction kinetics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the reaction kinetics of 3-(2-Chloroethyl)phenol by controlling temperature and pH.
Frequently Asked Questions (FAQs)
Q1: How do temperature and pH fundamentally influence the reaction kinetics of this compound?
A1: Temperature and pH are critical parameters that significantly impact the rate and outcome of reactions involving this compound. Temperature directly affects the kinetic energy of molecules; an increase in temperature generally leads to a higher reaction rate. Conversely, a decrease in temperature can slow down the reaction, which can be advantageous in minimizing the formation of unwanted byproducts.[1][2]
The pH of the reaction medium determines the ionization state of the phenolic hydroxyl group. The phenoxide ion, formed under basic conditions, is a more potent nucleophile than the neutral phenol (B47542).[1] Therefore, pH control is essential for reactions where the phenoxide is the active species. The stability of this compound and its intermediates can also be highly pH-dependent.[3][4]
Q2: What are the typical degradation pathways for chlorophenolic compounds like this compound?
A2: Chlorophenolic compounds can degrade through several pathways, primarily initiated by oxidation or microbial action. In laboratory settings, oxidative degradation is common. This often involves the formation of catechol or hydroquinone-like intermediates, followed by aromatic ring cleavage to yield smaller organic acids.[5] Under certain conditions, further chlorination of the phenol ring can occur, leading to the formation of di- and trichlorinated phenols.[1]
Q3: What are the primary safety concerns when working with this compound and its reactions?
A3: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Reactions at elevated temperatures should be carefully monitored to avoid uncontrolled exothermic events. Additionally, be aware of the potential for the formation of toxic byproducts, and plan for their safe handling and disposal.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product
| Possible Cause | Troubleshooting Steps |
| Suboptimal Temperature | - If the reaction is too slow, incrementally increase the temperature by 5-10°C and monitor the progress. - If side reactions are suspected, try lowering the temperature to improve selectivity.[1] |
| Incorrect pH | - Verify the pH of the reaction mixture using a calibrated pH meter. - For reactions requiring the phenoxide ion, ensure the pH is sufficiently basic to deprotonate the phenol. - If the desired reaction is acid-catalyzed, ensure the pH is in the optimal acidic range. |
| Poor Reagent Stability | - Ensure that all reagents are fresh and have been stored under the recommended conditions. - Consider if this compound or other reactants are degrading under the experimental conditions. |
Issue 2: Formation of Multiple Unidentified Byproducts
| Possible Cause | Troubleshooting Steps |
| Reaction Temperature is Too High | - High temperatures can provide the activation energy for alternative reaction pathways, leading to a mixture of products. Lowering the reaction temperature may increase the selectivity for the desired product.[1] |
| Incorrect pH Leading to Side Reactions | - The reactivity of both the phenol and other functional groups in the molecule can be highly pH-dependent. An incorrect pH can promote undesired reactions. Perform small-scale experiments at different pH values to find the optimal condition.[3][4] |
| Oxidation of Phenol | - If the reaction is sensitive to air, consider running the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the electron-rich phenol ring. |
| Further Reaction of the Desired Product | - The desired product may be undergoing further reactions under the experimental conditions. Monitor the reaction progress over time to identify the point of maximum yield before significant byproduct formation occurs. |
Quantitative Data on Reaction Kinetics
Table 1: Effect of Temperature on the Rate of Chlorination of Phenol
This data illustrates the general principle that an increase in temperature leads to an increase in the reaction rate constant.
| Temperature (°C) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |
| 5 | Value not specified, but rate is halved for every 10°C decrease[1] |
| 15 | Value not specified |
| 25 | Value is dependent on pH[1] |
| 35 | Value not specified, but rate is doubled for every 10°C increase[1] |
Activation Energy: The activation energy for the uncatalyzed reaction between chlorine and phenol is approximately 14 kcal/mol.[1]
Table 2: Effect of pH on the Rate of Chlorination of Phenol and Chlorophenols
This data demonstrates the significant impact of pH on the reaction rate, with the maximum rate occurring in the neutral to slightly alkaline range.[1]
| pH | Relative Reaction Rate | Observations |
| 6 | Moderate | The rate is influenced by the concentrations of hypochlorous acid and the phenolate (B1203915) ion.[1] |
| 7 | High | The maximum concentration of dichlorophenol byproducts is observed after approximately 80 minutes.[1] |
| 8 | Very High | Reactions are more rapid compared to pH 7.[1] |
| 9 | High | The rate of chlorination of dichlorophenols is significantly slower than that of monochlorophenols, potentially leading to an accumulation of dichlorophenol intermediates.[1] |
| 10-12 | Decreasing | The rate constant becomes independent of pH in this range, but the overall rate may decrease due to lower concentrations of hypochlorous acid.[1] |
Experimental Protocols
Protocol 1: Determining the Effect of Temperature on Reaction Rate
-
Reaction Setup:
-
Place a jacketed reaction vessel on a magnetic stirrer.
-
Connect the jacket to a circulating water bath to maintain a constant temperature.
-
Insert a calibrated thermometer or temperature probe into the reaction vessel.
-
Add a solution of this compound of known concentration to the vessel.
-
-
Temperature Equilibration:
-
Set the circulating water bath to the desired temperature (e.g., 25°C).
-
Allow the solution in the reaction vessel to equilibrate to the target temperature.
-
-
Reaction Initiation:
-
Add the second reactant of known concentration to initiate the reaction.
-
Start a timer immediately upon addition.
-
-
Sampling and Analysis:
-
Withdraw aliquots of the reaction mixture at regular time intervals.
-
Quench the reaction in each aliquot immediately (e.g., by rapid cooling or addition of a quenching agent).
-
Analyze the concentration of this compound and/or the product in each aliquot using a suitable analytical technique (e.g., HPLC, GC-MS).
-
-
Data Analysis:
-
Plot the concentration of the reactant or product as a function of time.
-
Determine the initial reaction rate from the slope of the curve at t=0.
-
Repeat the experiment at different temperatures (e.g., 30°C, 35°C, 40°C) while keeping all other conditions constant.
-
Calculate the rate constant (k) at each temperature.
-
Use the Arrhenius equation to determine the activation energy of the reaction.
-
Protocol 2: Investigating the Effect of pH on Reaction Rate
-
Buffer Preparation:
-
Prepare a series of buffer solutions with different pH values (e.g., pH 5, 6, 7, 8, 9).
-
-
Reaction Setup:
-
In separate reaction vessels, add a solution of this compound to each buffer solution.
-
Place the vessels in a constant temperature bath to maintain a consistent temperature throughout all experiments.
-
-
pH Measurement:
-
Measure and record the initial pH of each reaction mixture using a calibrated pH meter.
-
-
Reaction Initiation:
-
Add the second reactant to each vessel simultaneously to start the reactions.
-
-
Monitoring and Analysis:
-
Monitor the progress of each reaction over time by taking samples at regular intervals and analyzing them as described in Protocol 1.
-
-
Data Analysis:
-
Determine the initial reaction rate for each pH value.
-
Plot the reaction rate as a function of pH to identify the optimal pH for the reaction.
-
Visualizations
References
Use of alternative catalysts to improve 3-(2-Chloroethyl)phenol synthesis efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis efficiency of 3-(2-Chloroethyl)phenol using alternative catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The primary synthetic routes to this compound are:
-
Friedel-Crafts Acylation: This involves the acylation of a suitable aromatic precursor followed by reduction and chlorination.
-
Direct Chlorination of 3-Hydroxyphenylethanol: This route involves the direct conversion of the hydroxyl group in 3-hydroxyphenylethanol to a chloride.
Q2: Why should I consider alternative catalysts for this synthesis?
A2: Traditional catalysts, such as aluminum chloride (AlCl₃) in Friedel-Crafts reactions, often suffer from drawbacks including high catalyst loading, generation of corrosive waste, and difficulty in separation from the product mixture. Alternative solid acid catalysts like zeolites, sulfated zirconia, and modified clays (B1170129) offer potential advantages such as easier separation, reusability, and improved selectivity, contributing to a greener and more efficient process.
Q3: What are the main challenges in the synthesis of this compound?
A3: Key challenges include:
-
Low Yields: Often due to suboptimal reaction conditions, catalyst deactivation, or side reactions.
-
Side Product Formation: Competing reactions such as O-acylation versus C-acylation in Friedel-Crafts type reactions, or elimination reactions.
-
Catalyst Deactivation and Recovery: Particularly with traditional Lewis acids.
-
Product Purification: Separating the desired product from unreacted starting materials, byproducts, and the catalyst can be challenging.
Troubleshooting Guides
Low Reaction Yield
| Symptom | Potential Cause | Troubleshooting Steps |
| Low or no conversion of starting material | Inactive or insufficient catalyst. | - Ensure the catalyst is fresh and properly activated. - Increase catalyst loading in small increments. - For solid catalysts, ensure adequate mixing and surface area. |
| Suboptimal reaction temperature. | - Optimize the reaction temperature. For endothermic reactions, a moderate increase may improve yield. For exothermic reactions, ensure adequate cooling to prevent byproduct formation. | |
| Presence of impurities in reactants or solvents. | - Use high-purity, anhydrous solvents and reagents. Moisture can deactivate many catalysts. | |
| Formation of multiple products (observed by TLC or GC/MS) | Non-selective catalysis or side reactions. | - Screen different catalysts to find one with higher selectivity. - Adjust the reaction temperature; lower temperatures often favor the desired product. - Modify the order of reagent addition. |
| Product degradation under reaction conditions. | - Monitor the reaction progress over time to identify the point of maximum product formation before degradation occurs. - Consider a milder catalyst or reaction conditions. |
Catalyst-Specific Issues
| Catalyst Type | Symptom | Potential Cause | Troubleshooting Steps |
| Solid Acid Catalysts (Zeolites, Clays) | Decreased activity upon reuse. | Leaching of active sites or fouling of the catalyst surface. | - Wash the catalyst with an appropriate solvent after each run. - Calcine the catalyst at a suitable temperature to regenerate it. - Consider a catalyst with a more robust structure. |
| Lewis Acids (e.g., AlCl₃, FeCl₃) | Formation of a thick, unworkable reaction mixture. | Complexation of the catalyst with the product. | - Use a solvent that can dissolve the complex. - Add the Lewis acid portion-wise to control the reaction exotherm and viscosity. |
Data Presentation: Catalyst Performance Comparison
The following tables summarize quantitative data for reactions analogous to the synthesis of this compound, showcasing the performance of various catalysts.
Table 1: Friedel-Crafts Acylation of Anisole with Acetyl Chloride
| Catalyst | Reaction Time (h) | Temperature (°C) | Conversion (%) | Selectivity to 4-methoxyacetophenone (%) |
| HBEA Zeolite | 24 | 120 | 83 | >95 |
| M(IV) Phosphotungstates | 5 | 130 | 70-85 | High (para-selective) |
| 12-TPA/ZrO₂ | 5 | 130 | ~80 | High (para-selective) |
Note: Data is for the acylation of anisole, a model substrate for electrophilic aromatic substitution on an activated ring, providing an indication of catalyst activity and selectivity.
Table 2: Chlorination of Phenols with Sulfuryl Chloride
| Substrate | Catalyst System | p/o Ratio | Yield (%) |
| Phenol | Dialkyl sulfide (B99878) / AlCl₃ | ~4-6 | >95 |
| m-Cresol | Poly(alkylene sulfide) / AlCl₃ | >20 | >98 |
| Phenol | H-L-Zeolite | 8 | 85 |
Note: This data illustrates the impact of sulfur-containing catalysts on the regioselectivity of chlorination of phenolic compounds.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation using a Solid Acid Catalyst (Adapted from analogous procedures)
-
Catalyst Activation: Dry the solid acid catalyst (e.g., HBEA zeolite) under vacuum at 120°C for 4 hours prior to use.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the solid acid catalyst (10 wt% relative to the limiting reagent).
-
Reagent Addition: Add anhydrous solvent (e.g., dichloroethane) and the aromatic precursor (e.g., a protected 3-hydroxyphenylethanol derivative). Stir the suspension.
-
Acylation: Slowly add the acylating agent (e.g., chloroacetyl chloride, 1.2 equivalents) dropwise at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (e.g., 80°C). Monitor the reaction progress by TLC or GC.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter off the catalyst and wash it with the reaction solvent.
-
Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The subsequent steps would involve reduction of the ketone and any necessary deprotection steps, followed by purification of the final product by column chromatography.
Protocol 2: Direct Chlorination of 3-Hydroxyphenylethanol using Thionyl Chloride with a Catalyst (Adapted from general procedures for alcohol chlorination)
-
Reaction Setup: In a well-ventilated fume hood, dissolve 3-hydroxyphenylethanol (1 equivalent) in an anhydrous solvent (e.g., dichloromethane (B109758) or toluene) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap for HCl and SO₂.
-
Catalyst Addition: Add a catalytic amount of a suitable catalyst, such as triarylphosphine oxide (0.01 equivalents) or a few drops of N,N-dimethylformamide (DMF).
-
Chlorinating Agent Addition: Cool the solution in an ice bath (0°C). Slowly add thionyl chloride (1.2 equivalents) dropwise via a syringe or dropping funnel. The addition is exothermic.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC or GC).
-
Workup: Carefully quench the reaction by slowly adding it to ice-water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for Friedel-Crafts acylation.
Caption: Troubleshooting logic for alcohol chlorination.
References
Validation & Comparative
A Comparative Guide to the Analytical Quantification of 3-(2-Chloroethyl)phenol and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties of 3-(2-Chloroethyl)phenol
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₈H₉ClO | --INVALID-LINK-- |
| Molecular Weight | 156.61 g/mol | --INVALID-LINK-- |
| XLogP3 | 2.5 | --INVALID-LINK-- |
The moderate lipophilicity, as indicated by the XLogP3 value, suggests that this compound is amenable to both reversed-phase HPLC and, with appropriate derivatization, GC-MS.
Comparison of Analytical Methodologies: GC-MS vs. HPLC
The selection of an analytical technique is contingent on various factors including sensitivity, selectivity, sample matrix, and available instrumentation. Below is a comparative summary of GC-MS and HPLC methods based on performance data for related chlorophenols.
Table 1: Performance Comparison of GC-MS for Phenolic Compounds
| Parameter | Performance Data for Representative Chlorophenols | Key Considerations |
| Linearity (R²) | >0.99 | Typically excellent over a wide concentration range. |
| Limit of Detection (LOD) | 0.001 µg/L to 4.1 µg/L[1][2] | Highly sensitive, often reaching sub-ppb levels.[1][2] |
| Limit of Quantitation (LOQ) | 0.007 µg/L to 12 µg/L[2] | Suitable for trace-level quantification.[2] |
| Precision (%RSD) | <10%[1] | Generally high, ensuring reproducibility.[1] |
| Accuracy (Recovery %) | 75% to 125% (compound dependent)[1] | Can be influenced by the efficiency of extraction and derivatization. |
Table 2: Performance Comparison of HPLC for Phenolic Compounds
| Parameter | Performance Data for Representative Chlorophenols | Key Considerations |
| Linearity (R²) | >0.995 | Strong linearity is consistently achieved. |
| Limit of Detection (LOD) | 10 µg/L to 60 µg/L[3] | Generally less sensitive than GC-MS for these analytes. |
| Limit of Quantitation (LOQ) | 0.10 µg/mL | Method dependent, can be improved with preconcentration. |
| Precision (%RSD) | <15%[4] | Good reproducibility for routine analysis.[4] |
| Accuracy (Recovery %) | 87% to 112%[4][5] | Less susceptible to losses from derivatization steps.[4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods.
Protocol 1: General Method for GC-MS Analysis of Chlorophenols (with Derivatization)
This protocol is a generalized procedure based on established methods for similar analytes.
-
Sample Preparation (Aqueous Matrix):
-
Acidify the sample to a pH < 2 with a suitable acid (e.g., HCl).
-
Perform a liquid-liquid extraction with a non-polar solvent such as n-hexane.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to a smaller volume under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the concentrated extract, add a derivatizing agent. A common choice for phenols is a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Incubate the mixture at a specified temperature (e.g., 60°C) for a set time to ensure complete reaction. Derivatization is necessary to increase the volatility and thermal stability of the phenolic compounds for GC analysis.
-
-
GC-MS Conditions:
-
GC Column: A low-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.
-
Injector: Operate in splitless mode to maximize sensitivity.
-
Oven Temperature Program: An initial temperature of around 60°C, held for a few minutes, followed by a ramp up to approximately 300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, targeting the characteristic ions of the derivatized analyte.
-
Protocol 2: General Method for HPLC-UV Analysis of Chlorophenols
This protocol provides a general procedure for the HPLC analysis of chlorophenols.
-
Sample Preparation:
-
For aqueous samples, acidification to pH < 2 may be necessary.
-
Solid-phase extraction (SPE) can be employed for sample clean-up and pre-concentration. A polymeric sorbent is often suitable for retaining phenolic compounds.
-
Elute the analytes from the SPE cartridge with a suitable solvent like methanol (B129727) or acetonitrile (B52724).
-
The eluate can be evaporated and reconstituted in the mobile phase.
-
-
HPLC Conditions:
-
HPLC Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution using a mixture of acidified water (e.g., with 0.1% formic or acetic acid) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance. For phenolic compounds, this is often in the range of 270-280 nm. A photodiode array (PDA) detector can be beneficial for method development and peak purity assessment.
-
Visualizations: Workflows and Decision Pathways
Diagrams are provided to illustrate key processes in analytical method validation and selection.
References
A Comparative Study of 3-(2-Chloroethyl)phenol and its Ortho/Para Isomers for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the physicochemical properties, synthesis, reactivity, and potential biological activities of 3-(2-Chloroethyl)phenol and its ortho and para isomers. This information is intended to assist researchers, scientists, and professionals in drug development in understanding the nuanced differences conferred by isomeric positioning of the chloroethyl group on the phenol (B47542) ring.
Physicochemical Properties
The position of the 2-chloroethyl substituent on the phenol ring significantly influences the physicochemical properties of these isomers. These properties, in turn, can affect their reactivity, bioavailability, and interaction with biological systems. A summary of key computed physicochemical properties is presented in Table 1.
Table 1: Comparison of Physicochemical Properties
| Property | 2-(2-Chloroethyl)phenol (ortho) | This compound (meta) | 4-(2-Chloroethyl)phenol (para) |
| Molecular Formula | C₈H₉ClO | C₈H₉ClO | C₈H₉ClO |
| Molecular Weight | 156.61 g/mol [1] | 156.61 g/mol [2] | 156.61 g/mol |
| CAS Number | 113962-85-9[1] | 168912-61-6[2] | 28145-35-9 |
| XLogP3 | 2.5[1] | 2.5[3] | 2.5 |
| Topological Polar Surface Area | 20.2 Ų[1] | 20.2 Ų | 20.2 Ų |
| Hydrogen Bond Donor Count | 1[1] | 1 | 1 |
| Hydrogen Bond Acceptor Count | 1[1] | 1 | 1 |
| Rotatable Bond Count | 2[1] | 2 | 2 |
Note: Data for the para isomer for XLogP3, TPSA, and hydrogen bond counts are inferred to be the same as the ortho and meta isomers based on structural similarity, though direct citations for these specific computed values were not found in the search results.
The ortho isomer, 2-(2-Chloroethyl)phenol, has the potential for intramolecular hydrogen bonding between the hydroxyl group and the chloroethyl side chain. This interaction can influence its conformation and properties such as acidity and solubility. The para isomer, 4-(2-Chloroethyl)phenol, possesses the highest degree of symmetry among the three, which may affect its crystalline structure and melting point. The meta isomer, this compound, is less influenced by these intramolecular and symmetry effects.
Synthesis and Reactivity
The synthesis of chloroethylphenols can be approached through several general methods applicable to phenol derivatives. Direct chlorination of phenol or electrophilic substitution reactions are common strategies.
A plausible synthetic route involves the Friedel-Crafts acylation of a protected phenol, followed by reduction and chlorination. The choice of protecting group for the hydroxyl moiety is crucial to prevent unwanted side reactions.
Caption: General synthetic workflow for chloroethylphenol isomers.
The reactivity of the phenolic hydroxyl group is a key feature of these isomers. It can undergo esterification and etherification reactions. The aromatic ring is activated towards electrophilic substitution, with the hydroxyl group being ortho- and para-directing. The chloroethyl group introduces a site for nucleophilic substitution reactions at the carbon bearing the chlorine atom.
Experimental Protocols
Protocol: Williamson Ether Synthesis for a Substituted Phenol
This protocol describes a general method that could be adapted for the synthesis of chloroethylphenol ethers, which can then be deprotected to yield the final product.
-
Materials:
-
Appropriate dihalobenzene (e.g., 1-bromo-2-chlorobenzene (B145985) for the ortho isomer)
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
To a solution of 2-bromoethanol in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the dihalobenzene to the reaction mixture and heat to 80 °C.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Biological Activity
While specific quantitative data on the biological activities of this compound and its isomers are limited, the broader class of chlorophenols is known to exhibit various biological effects. Generally, the toxicity of chlorophenols increases with the degree of chlorination. It has been suggested that higher chlorinated phenols may interfere with oxidative phosphorylation.[4]
The chloroethyl moiety is a known pharmacophore in alkylating agents, suggesting that these compounds could have potential as cytotoxic agents.[3] Phenolic compounds are also known for their antioxidant properties.
Table 2: Potential Biological Activities and Assays
| Biological Activity | Potential Assay | Expected Outcome Metric |
| Cytotoxicity | MTT assay on cancer cell lines | IC₅₀ (concentration for 50% inhibition of cell viability) |
| Antioxidant Activity | DPPH radical scavenging assay | EC₅₀ (concentration for 50% radical scavenging) |
| Enzyme Inhibition | Specific enzyme assays (e.g., for kinases, proteases) | IC₅₀ (concentration for 50% enzyme inhibition) |
Note: This table represents potential activities and the standard assays used to measure them. No specific experimental data for the title compounds were found.
Potential Signaling Pathway Involvement
Phenolic compounds are known to modulate various intracellular signaling pathways, often due to their antioxidant and electrophilic properties. While the specific pathways affected by chloroethylphenols have not been elucidated, based on the activities of other phenolic compounds, they could potentially interact with pathways such as NF-κB and MAPK, which are central to inflammation and cell survival.
The chloroethyl group, as an alkylating agent, could potentially lead to the covalent modification of proteins within these pathways, leading to their altered function.
Caption: Hypothetical signaling pathway modulation by chloroethylphenol isomers.
Conclusion
The ortho, meta, and para isomers of this compound represent a set of closely related compounds with distinct physicochemical properties arising from the positional variation of the chloroethyl group. While their synthesis can be achieved through established methods in phenolic chemistry, a detailed comparative study of their biological activities is currently lacking in the scientific literature. Their structural features suggest potential for development as intermediates in the synthesis of bioactive molecules, particularly in the areas of oncology and inflammation. Further experimental investigation is warranted to fully characterize and compare the pharmacological profiles of these isomers.
References
A Comparative Guide to the Cytotoxicity of 3-(2-Chloroethyl)phenol and Other Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for comparing the cytotoxic effects of 3-(2-Chloroethyl)phenol with other well-established alkylating agents. Due to the limited availability of public data on the specific cytotoxicity of this compound, this document outlines the necessary experimental protocols and data presentation structures to enable researchers to generate and interpret their own comparative data.
Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by inducing DNA damage, which can lead to cell cycle arrest and apoptosis.[1] These agents form covalent bonds with nucleophilic moieties in cellular macromolecules, with DNA being a primary target. The addition of an alkyl group to DNA bases can disrupt DNA replication and transcription, ultimately triggering cell death pathways.[1]
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological process, such as cell proliferation. The following table presents IC50 values for several common alkylating agents against various cancer cell lines, providing a benchmark for comparison. Researchers can use this template to record their experimentally determined IC50 values for this compound.
| Alkylating Agent | Cell Line | Exposure Time (hours) | IC50 (µM) |
| This compound | [e.g., A549, MCF-7, U87 MG] | [e.g., 24, 48, 72] | [Experimental Data] |
| Cisplatin | A549 (Lung Carcinoma) | 48 | ~7.5 |
| MCF-7 (Breast Adenocarcinoma) | 48 | ~6.4 | |
| U87 MG (Glioblastoma) | 24 | 9.5 | |
| Carmustine (BCNU) | U87 MG (Glioblastoma) | 48 | 54.4 |
| HL-60 (Promyelocytic Leukemia) | Not Specified | ~200 | |
| MOLT-4 (T-lymphoblastic Leukemia) | Not Specified | ~200 | |
| Temozolomide (TMZ) | U87 MG (Glioblastoma) | 48 | 748.3 |
Experimental Protocols
To ensure consistency and reproducibility, detailed experimental protocols for common cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[2]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO, or 0.2% NP-40 and 8 mM HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound and other alkylating agents) and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[2]
-
Incubation: Incubate the plate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[2]
-
Data Analysis: Express cell viability as a percentage of the untreated control, and calculate the IC50 value from a dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[1]
Materials:
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Acetic acid solution (1% v/v)
-
Tris base solution (10 mM)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After the treatment incubation, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Remove the supernatant and wash the wells five times with 200 µL of 1% acetic acid. Air dry the plates completely.
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the wells four times with 200 µL of 1% acetic acid to remove unbound SRB dye. Air dry the plates.
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 565 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
Visualizing Mechanisms and Workflows
Signaling Pathway of Alkylating Agent-Induced Apoptosis
Alkylating agents trigger a cascade of cellular events, primarily initiated by DNA damage, that can lead to programmed cell death (apoptosis). A simplified representation of this pathway is shown below.
Caption: Simplified signaling pathway of alkylating agent-induced apoptosis.
Experimental Workflow for Cytotoxicity Comparison
The following diagram illustrates the general workflow for comparing the cytotoxicity of this compound with other alkylating agents.
Caption: Experimental workflow for in vitro cytotoxicity comparison.
References
Reactivity Showdown: 3-(2-Bromoethyl)phenol Outpaces Chloro-Counterpart in Nucleophilic Substitution
For researchers and professionals in organic synthesis and drug development, the choice of alkylating agent is a critical decision that directly impacts reaction efficiency, yield, and overall project timelines. This guide provides a detailed comparison of the reactivity of 3-(2-bromoethyl)phenol (B1605150) and 3-(2-chloroethyl)phenol, leveraging fundamental principles of organic chemistry to predict their performance in nucleophilic substitution reactions.
While direct, side-by-side kinetic studies for these specific molecules are not extensively reported in publicly available literature, the well-established principles of organic chemistry allow for a clear and confident prediction of their relative reactivity. The core of this comparison lies in the nature of the halogen substituent, which functions as the leaving group during a nucleophilic substitution reaction.
The Decisive Role of the Leaving Group
In nucleophilic substitution reactions, the facility with which a leaving group departs from the carbon backbone is a primary determinant of the reaction rate. A good leaving group is a species that is stable on its own. When comparing the halide ions, their stability increases down the group in the periodic table. Consequently, their effectiveness as leaving groups increases in the order: F⁻ < Cl⁻ < Br⁻ < I⁻.[1]
This trend is governed by two key factors:
-
Basicity: Weaker bases are better leaving groups because they are less likely to donate their electrons back to the carbon atom. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which means that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻). This lower basicity makes bromide a superior leaving group.[2]
-
Bond Strength: The carbon-halogen bond must be broken during the reaction. The carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond. A weaker bond requires less energy to break, leading to a lower activation energy for the reaction and, therefore, a faster reaction rate.[2][3]
Based on these fundamental principles, 3-(2-bromoethyl)phenol is expected to be significantly more reactive than this compound in nucleophilic substitution reactions.
Predicted Performance in a Comparative Nucleophilic Substitution Reaction
To illustrate the expected difference in reactivity, let's consider a hypothetical nucleophilic substitution reaction with a generic nucleophile (Nu⁻).
| Parameter | 3-(2-Bromoethyl)phenol | This compound | Justification |
| Relative Reaction Rate | Faster | Slower | Bromide is a better leaving group than chloride.[1][2][3] |
| Reaction Time | Shorter | Longer | A faster reaction rate leads to a shorter time to completion. |
| Reaction Temperature | Milder conditions | May require higher temperatures | The lower activation energy for the bromo-compound allows for less forcing conditions. |
| Product Yield | Potentially higher | Potentially lower | Faster, cleaner reactions often lead to higher yields with fewer side products. |
Experimental Protocol: Comparative Intramolecular Cyclization
A common and elegant way to experimentally compare the reactivity of these two compounds is through an intramolecular cyclization to form a dihydrobenzofuran ring. This reaction, often base-mediated, relies on the phenolic hydroxyl group acting as an internal nucleophile to displace the halide.
Objective: To compare the rate of formation of 6,7-dihydro-5H-benzo[b]furan from 3-(2-bromoethyl)phenol and this compound.
Materials:
-
3-(2-bromoethyl)phenol
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Gas Chromatography-Mass Spectrometry (GC-MS) instrumentation
Procedure:
-
Reaction Setup: In two separate round-bottom flasks, dissolve equimolar amounts of 3-(2-bromoethyl)phenol and this compound in anhydrous acetone.
-
Initiation: To each flask, add an excess of finely powdered potassium carbonate.
-
Reaction Monitoring: Stir the reactions at a constant temperature (e.g., room temperature or a slightly elevated temperature like 40°C). Monitor the progress of each reaction at regular time intervals (e.g., every 30 minutes) using Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of the product spot will indicate reaction progress.
-
Analysis: For a more quantitative analysis, aliquots can be taken from each reaction mixture at specific time points, quenched, and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of starting material to product.
Visualizing the Reaction and Logic
Caption: Comparative reaction pathway for the intramolecular cyclization.
Caption: Key factors determining the reactivity of the haloethylphenols.
Conclusion
For laboratory and industrial applications requiring nucleophilic substitution at the ethyl side chain of 3-(haloethyl)phenols, the bromo-derivative is unequivocally the more efficient substrate. Its use will likely lead to milder reaction conditions, shorter reaction times, and potentially higher product yields. The chloro-derivative remains a viable, albeit less reactive, alternative that may be considered based on factors such as cost or availability. However, for optimal performance and efficiency, 3-(2-bromoethyl)phenol is the superior choice.
References
A valuable resource for researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the spectral data for 3-(2-Chloroethyl)phenol and its key structural analogs. By presenting experimental data in a clear and accessible format, this document aims to facilitate compound identification, characterization, and method development.
This guide focuses on the comparative analysis of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound, its ortho- and para- isomers (2-(2-Chloroethyl)phenol and 4-(2-Chloroethyl)phenol), and the related compounds 3-ethylphenol (B1664133) and 2-chloroethylbenzene. The inclusion of these related compounds provides a broader context for understanding the influence of substituent position and functional groups on the spectral characteristics.
Comparative Spectral Data
The following tables summarize the key spectral features of this compound and its related compounds. This data has been compiled from various spectral databases and literature sources to provide a comprehensive overview for comparative purposes.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Compound | Ar-H | -CH₂-Ar | -CH₂-Cl | Ar-OH | Other | Solvent |
| This compound | 6.66-7.16 (m) | 2.96 (t) | 3.69 (t) | 5.0 (br s) | CDCl₃ | |
| 2-(2-Chloroethyl)phenol | 6.78-7.18 (m) | 3.10 (t) | 3.75 (t) | 5.5 (br s) | CDCl₃ | |
| 4-(2-Chloroethyl)phenol | 6.77 (d), 7.10 (d) | 2.93 (t) | 3.67 (t) | 4.8 (br s) | CDCl₃ | |
| 3-Ethylphenol [1] | 6.64-7.17 (m) | 2.60 (q) | 5.07 (s) | 1.21 (t) [-CH₃] | CDCl₃ | |
| 2-Chloroethylbenzene | 7.20-7.35 (m) | 3.09 (t) | 3.72 (t) | CDCl₃ |
Note: Chemical shifts are reported relative to tetramethylsilane (B1202638) (TMS). Multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), and br (broad).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
| Compound | C-O | Ar-C | Ar-CH | C-CH₂Ar | C-CH₂Cl | Other | Solvent |
| This compound | 155.5 | 140.2 | 114.8, 116.5, 121.2, 129.9 | 38.7 | 44.8 | CDCl₃ | |
| 2-(2-Chloroethyl)phenol | 153.8 | 128.5 | 115.7, 121.0, 127.8, 130.6 | 35.2 | 45.1 | CDCl₃ | |
| 4-(2-Chloroethyl)phenol | 154.1 | 131.9 | 115.8, 130.5 | 38.1 | 45.0 | CDCl₃ | |
| 3-Ethylphenol [1] | 155.2 | 146.4 | 112.8, 115.1, 120.6, 129.6 | 28.7 | 15.3 [-CH₃] | CDCl₃ | |
| 2-Chloroethylbenzene | 138.8 | 126.8, 128.7, 129.0 | 39.4 | 45.1 | CDCl₃ |
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | ν(O-H) | ν(C-H) aromatic | ν(C-H) aliphatic | ν(C=C) aromatic | ν(C-O) | ν(C-Cl) |
| This compound | 3350 (br) | 3040 | 2960, 2875 | 1600, 1585, 1490 | 1240 | 780, 690 |
| 2-(2-Chloroethyl)phenol | 3400 (br) | 3050 | 2955, 2870 | 1610, 1590, 1495 | 1230 | 750 |
| 4-(2-Chloroethyl)phenol | 3340 (br) | 3030 | 2965, 2880 | 1615, 1510 | 1250 | 820 |
| 3-Ethylphenol | 3340 (br) | 3040 | 2965, 2874 | 1614, 1590, 1490 | 1235 | |
| 2-Chloroethylbenzene | 3060, 3030 | 2950, 2870 | 1605, 1495, 1455 | 750, 700 |
Mass Spectrometry (MS) Data
Table 4: Key Mass-to-Charge Ratios (m/z) and Relative Abundances (%)
| Compound | [M]⁺ | [M-Cl]⁺ | [M-CH₂Cl]⁺ | [M-C₂H₄Cl]⁺ | Base Peak |
| This compound | 156/158 (30/10) | 121 (5) | 107 (100) | 107 | |
| 2-(2-Chloroethyl)phenol | 156/158 (25/8) | 121 (8) | 107 (100) | 107 | |
| 4-(2-Chloroethyl)phenol | 156/158 (40/13) | 121 (10) | 107 (100) | 107 | |
| 3-Ethylphenol [1] | 122 (52) | 107 (100) | 107 | ||
| 2-Chloroethylbenzene | 140/142 (30/10) | 105 (100) | 91 (80) | 105 |
Note: The presence of the chlorine isotope ³⁷Cl results in an [M+2]⁺ peak with approximately one-third the intensity of the molecular ion peak [M]⁺.
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols representative of the methods used for the analysis of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 5-10 mg of the compound was dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. For ¹H NMR, 16 scans were typically acquired with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds.
Infrared (IR) Spectroscopy
Infrared spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer. For liquid samples (3-ethylphenol and 2-chloroethylbenzene), a thin film was prepared between two potassium bromide (KBr) plates. For solid samples (the chloroethylphenols), a KBr pellet was prepared by grinding approximately 1 mg of the sample with 100 mg of dry KBr and pressing the mixture into a transparent disk. Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source. The sample was introduced via a direct insertion probe or a gas chromatograph. The ionization energy was set to 70 eV. The mass analyzer was scanned over a mass-to-charge ratio (m/z) range of 40-500 amu.
Workflow for Spectral Data Comparison
Caption: Workflow for the comparative spectral analysis of organic compounds.
This guide serves as a foundational reference for the spectral properties of this compound and related molecules. The provided data and protocols are intended to support further research and development in fields where these compounds are of interest.
References
A Comparative Analysis of the Biological Activities of 3-(2-Chloroethyl)phenol and Other Chlorinated Phenols
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cytotoxicity, Antimicrobial Effects, and Enzyme Inhibition.
This guide provides a comprehensive comparison of the biological activities of 3-(2-Chloroethyl)phenol against a range of other chlorinated phenols, including 2-chlorophenol, 4-chlorophenol, 2,4-dichlorophenol (B122985), and 2,4,6-trichlorophenol (B30397). The following sections detail the cytotoxic, antimicrobial, and enzyme-inhibiting properties of these compounds, supported by available experimental data. Detailed methodologies for the key experimental assays are also provided to ensure reproducibility and aid in future research.
Comparative Cytotoxicity
The cytotoxic potential of chlorinated phenols is a significant area of research, with implications for both toxicology and therapeutic development. While direct comparative data for this compound is limited, research indicates that compounds with chloroethyl groups are often investigated for their cytotoxic effects against cancer cell lines[1]. The toxicity of other chlorinated phenols has been more extensively studied, with a general trend of increasing toxicity corresponding to a higher degree of chlorination.
Table 1: Comparative Cytotoxicity of Chlorinated Phenols (EC50/LC50 values)
| Compound | Cell Line/Organism | Exposure Time | EC50/LC50 (mM) | Reference |
| 4-Chlorophenol | L929 (fibroblast) | 24 h | 2.18 | [1] |
| L929 (fibroblast) | 48 h | 1.18 | [1] | |
| 2,4-Dichlorophenol | L929 (fibroblast) | 24 h | 0.83 | [1] |
| L929 (fibroblast) | 48 h | 0.13 | [1] | |
| Zebrafish (Danio rerio) | 120 h | EC50: 1.53 mg/L | [2] | |
| Zebrafish (Danio rerio) | 120 h | LC50: 2.45 mg/L | [2] | |
| 2,3,4-Trichlorophenol | L929 (fibroblast) | 24 h | 0.46 | [1] |
| L929 (fibroblast) | 48 h | 0.08 | [1] | |
| 2,4,6-Trichlorophenol | Zebrafish (Danio rerio) | 120 h | EC50: 0.74 mg/L | [2] |
| Zebrafish (Danio rerio) | 120 h | LC50: 1.11 mg/L | [2] | |
| This compound | - | - | Data Not Available | - |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Exposure: Cells are treated with various concentrations of the test compounds (e.g., chlorinated phenols) and incubated for a specific period (e.g., 24 or 48 hours).
-
MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is determined by plotting cell viability against the logarithm of the compound concentration.
Experimental Workflow for Cytotoxicity Assessment
References
Head-to-Head Comparison of Synthesis Routes for 3-(2-Chloroethyl)phenol
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Synthetic Pathways
The synthesis of 3-(2-chloroethyl)phenol, a key intermediate in the development of various pharmaceutical agents, presents multiple strategic pathways for consideration. The selection of an optimal route is contingent upon a thorough evaluation of factors such as yield, purity, reaction time, and scalability. This guide provides a head-to-head comparison of the most viable synthetic routes, supported by available experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.
Executive Summary
Two primary synthesis routes have been identified and evaluated for the preparation of this compound:
-
Route 1: Chlorination of 3-Hydroxyphenylethyl Alcohol. This direct approach involves the conversion of the primary alcohol in 3-hydroxyphenylethyl alcohol to a chloro group.
-
Route 2: Two-Step Synthesis from 3-Hydroxyacetophenone. This pathway proceeds through the initial reduction of the ketone functionality of 3-hydroxyacetophenone to form an intermediate alcohol, which is subsequently chlorinated.
This comparative analysis delves into the experimental details of each route, presenting a clear overview of their respective advantages and disadvantages.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative data associated with the two principal synthesis routes for this compound.
| Parameter | Route 1: Chlorination of 3-Hydroxyphenylethyl Alcohol | Route 2: From 3-Hydroxyacetophenone |
| Starting Material | 3-Hydroxyphenylethyl Alcohol | 3-Hydroxyacetophenone |
| Key Transformations | Direct Chlorination of a Primary Alcohol | 1. Ketone Reduction 2. Chlorination |
| Typical Reagents | Thionyl Chloride (SOCl₂) or Appel Reaction (PPh₃, CCl₄) | 1. Sodium Borohydride (B1222165) (NaBH₄) 2. Thionyl Chloride (SOCl₂) |
| Reported Yield | High (exact values vary based on specific protocol) | Moderate to High (multi-step, overall yield dependent on both steps) |
| Purity | Generally Good, requires purification to remove byproducts | Good, requires purification after each step |
| Reaction Time | Typically shorter (single step) | Longer (two distinct reaction steps) |
| Scalability | Potentially scalable with appropriate safety measures for thionyl chloride | Readily scalable, with established procedures for ketone reduction |
| Key Considerations | Handling of corrosive and toxic thionyl chloride. The Appel reaction generates triphenylphosphine (B44618) oxide as a byproduct that needs to be removed. | Two-step process increases overall synthesis time and potential for material loss. |
Experimental Protocols
Route 1: Chlorination of 3-Hydroxyphenylethyl Alcohol
This route offers a more direct conversion to the target molecule. Two common methods for the chlorination of alcohols are presented below.
Method A: Using Thionyl Chloride
Thionyl chloride is a widely used reagent for the conversion of alcohols to alkyl chlorides. The reaction proceeds with the liberation of sulfur dioxide and hydrogen chloride as gaseous byproducts.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-hydroxyphenylethyl alcohol (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or toluene).
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution. The addition of a small amount of a base like pyridine (B92270) can be used to neutralize the HCl generated.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to ice-water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.
Method B: Appel Reaction
The Appel reaction provides a milder alternative for the chlorination of alcohols, using triphenylphosphine and carbon tetrachloride.[2]
Experimental Protocol:
-
To a stirred solution of 3-hydroxyphenylethyl alcohol (1 equivalent) and triphenylphosphine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere, add carbon tetrachloride (1.2 equivalents) dropwise at room temperature.[3]
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, the triphenylphosphine oxide byproduct often precipitates and can be removed by filtration.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the final product.
Route 2: Two-Step Synthesis from 3-Hydroxyacetophenone
This pathway involves the initial reduction of a ketone followed by chlorination.
Step 1: Reduction of 3-Hydroxyacetophenone
The reduction of the ketone functionality can be achieved using various reducing agents, with sodium borohydride being a common and convenient choice.[4]
Experimental Protocol:
-
Dissolve 3-hydroxyacetophenone (1 equivalent) in a suitable protic solvent such as methanol (B129727) or ethanol (B145695) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.1-1.5 equivalents) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully add water to quench the excess NaBH₄.
-
Acidify the mixture with dilute HCl to a pH of ~5-6.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(3-hydroxyphenyl)ethanol (B2370087). This intermediate may be purified by column chromatography or used directly in the next step.
Step 2: Chlorination of 1-(3-Hydroxyphenyl)ethanol
The intermediate alcohol is then converted to the final product using a chlorinating agent.
Experimental Protocol:
-
Dissolve the crude 1-(3-hydroxyphenyl)ethanol from the previous step in an anhydrous solvent like dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise.
-
Follow the procedure as described in Route 1, Method A for reaction workup and purification to obtain this compound.[5]
Mandatory Visualization
Caption: Comparative workflow of the two main synthesis routes for this compound.
Conclusion
Both presented routes offer viable methods for the synthesis of this compound.
-
Route 1 is more direct and likely to be more atom-economical. The choice between thionyl chloride and the Appel reaction will depend on the desired reaction conditions, with the latter being milder but generating a significant amount of triphenylphosphine oxide as a byproduct. Careful handling of thionyl chloride is necessary due to its corrosive and toxic nature.
-
Route 2 provides a more modular approach, with well-established and generally high-yielding ketone reduction as the first step. This route may be preferable if the starting material, 3-hydroxyacetophenone, is more readily available or cost-effective than 3-hydroxyphenylethyl alcohol. However, the additional step increases the overall synthesis time and may impact the overall yield.
Ultimately, the selection of the optimal synthesis route will be guided by the specific requirements of the research or development project, including precursor availability, desired scale, and safety considerations. The provided experimental protocols serve as a foundation for further optimization and adaptation to specific laboratory or industrial settings.
References
Antioxidant capacity of 3-(2-Chloroethyl)phenol compared to standard antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the antioxidant capacity of 3-(2-Chloroethyl)phenol in comparison to established standard antioxidants. While direct experimental data for this compound is not yet widely available, its phenolic structure suggests potential antioxidant properties worthy of investigation.[1] This document outlines the standard experimental protocols and comparative data for well-characterized antioxidants, namely Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT), to serve as a benchmark for future studies on this compound.
Introduction to Antioxidant Capacity
Antioxidants are molecules that inhibit the oxidation of other molecules. Oxidation is a chemical reaction that can produce free radicals, leading to chain reactions that may damage cells. Antioxidants terminate these chain reactions by removing free radical intermediates, and inhibit other oxidation reactions. The capacity of a compound to act as an antioxidant is a critical parameter in the development of new therapeutic agents and preservatives.
This compound: A Candidate for Antioxidant Evaluation
This compound is an organic compound featuring a phenol (B47542) group, which is a common structural motif in many antioxidant compounds.[1][2][3] The presence of this functional group suggests that it may possess the ability to donate a hydrogen atom or an electron to neutralize free radicals.[4] A thorough evaluation of its antioxidant capacity is therefore warranted.
Standard Antioxidant Assays
Several in vitro assays have been developed to measure the antioxidant capacity of compounds. The most common methods involve the scavenging of stable free radicals or the reduction of metal ions. This guide details the protocols for three widely used assays: DPPH, ABTS, and FRAP.
Table 1: Comparison of Antioxidant Capacity of Standard Antioxidants
| Antioxidant | DPPH IC50 (µM) | ABTS TEAC | FRAP (µM Fe(II)/µM) |
| Trolox | ~40-60[5] | 1.00 (by definition)[6][7] | 1.00 (by definition)[6] |
| Ascorbic Acid | ~20-40[8][9] | ~1.0-1.2 | ~1.0-1.5 |
| BHT | ~30-70[10] | ~0.5-0.8 | ~0.6-0.9 |
| This compound | To be determined | To be determined | To be determined |
Note: The values presented for standard antioxidants are typical ranges found in the literature and may vary depending on specific experimental conditions.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[11][12] The decrease in absorbance at 517 nm is proportional to the antioxidant capacity.[8][11]
Methodology:
-
Reagents: DPPH solution (0.1 mM in methanol), test compound stock solution, standard antioxidant stock solution (e.g., Trolox, Ascorbic Acid), methanol.
-
Procedure:
-
Prepare serial dilutions of the test compound and standard antioxidants in methanol.
-
In a 96-well plate, add 100 µL of each dilution to respective wells.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[8]
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration.
-
References
- 1. Buy this compound [smolecule.com]
- 2. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. louis.uah.edu [louis.uah.edu]
- 6. Trolox - Wikipedia [en.wikipedia.org]
- 7. Trolox equivalent antioxidant capacity: Significance and symbolism [wisdomlib.org]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. researchgate.net [researchgate.net]
- 10. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Toxicity Profile of 3-(2-Chloroethyl)phenol and Its Analogs: A Comparative Guide
A comprehensive analysis of the predicted toxicity of 3-(2-Chloroethyl)phenol and its structural isomers, 2-(2-Chloroethyl)phenol and 4-(2-Chloroethyl)phenol, has been conducted using established in silico toxicology models. This guide summarizes the predicted toxicological endpoints, outlines the methodologies for these predictions, and provides a comparative overview to aid researchers, scientists, and drug development professionals in assessing the potential hazards of these compounds.
Comparative Toxicity Prediction
The following tables summarize the predicted toxicity for this compound and its ortho- and para-isomers based on qualitative structure-activity relationship (QSAR) models. These predictions are based on the identification of structural alerts, which are molecular fragments known to be associated with specific toxicities.
Table 1: Predicted Toxicity Endpoints for Chloroethylphenol Isomers
| Toxicological Endpoint | This compound (meta-isomer) | 2-(2-Chloroethyl)phenol (ortho-isomer) | 4-(2-Chloroethyl)phenol (para-isomer) |
| Mutagenicity | Possible structural alert for mutagenicity | Possible structural alert for mutagenicity | Possible structural alert for mutagenicity |
| Carcinogenicity | Equivocal | Equivocal | Equivocal |
| Hepatotoxicity | Plausible | Plausible | Plausible |
| Skin Sensitization | Likely | Likely | Likely |
| Eye Irritation | Likely | Likely | Likely |
Note: These predictions are qualitative and indicate the potential for a toxic effect based on structural features. The terms "Possible," "Equivocal," "Plausible," and "Likely" reflect the level of confidence in the prediction based on the strength of the structural alert and the available data for similar compounds.
Physicochemical Properties Relevant to Toxicity
The toxicological profile of a chemical is often influenced by its physicochemical properties. The table below presents key properties for the chloroethylphenol isomers, which can affect their absorption, distribution, metabolism, and excretion (ADME) profiles and, consequently, their toxicity.
Table 2: Physicochemical Properties of Chloroethylphenol Isomers
| Property | This compound | 2-(2-Chloroethyl)phenol | 4-(2-Chloroethyl)phenol |
| Molecular Formula | C₈H₉ClO | C₈H₉ClO | C₈H₉ClO |
| Molecular Weight | 156.61 g/mol | 156.61 g/mol | 156.61 g/mol |
| LogP (octanol-water partition coefficient) | 2.5 | 2.5 | 2.5 |
| Water Solubility | Predicted to be low | Predicted to be low | Predicted to be low |
Experimental and Computational Protocols
The in silico predictions presented in this guide are based on established computational toxicology platforms. The general workflow for these predictions is outlined below.
In Silico Toxicity Prediction Workflow
A general workflow for predicting the toxicity of a chemical compound using in silico methods involves several key steps, from data input to result interpretation.
A generalized workflow for in silico toxicity prediction.
Quantitative Structure-Activity Relationship (QSAR) Modeling Protocol
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity or a property of interest, such as toxicity. The OECD QSAR Toolbox is a widely used software for this purpose.
Protocol for Toxicity Prediction using OECD QSAR Toolbox:
-
Input Chemical Identity: The chemical of interest, in this case, this compound or its analogs, is entered into the software using its CAS number, SMILES string, or by drawing the structure.
-
Data Collection: The Toolbox gathers available experimental data for the target chemical and its analogs from its extensive database.
-
Profiling: The software identifies potential mechanisms of action and structural characteristics of the target chemical. For phenols, relevant profiles would include "Protein binding by Michael addition" or "Phenols, anilines and their derivatives".
-
Category Definition: A group of structurally similar chemicals (analogs) with available experimental data is created.
-
Data Gap Filling: The toxicity of the target chemical is predicted based on the data of the analogs within the defined category using read-across or trend analysis.
-
Report Generation: A comprehensive report detailing the prediction, the analogs used, and the rationale is generated.
Expert Rule-Based System Protocol (e.g., Derek Nexus, Toxtree)
Expert rule-based systems contain a knowledge base of structural alerts (toxicophores) that are linked to specific toxicological endpoints.
Protocol for Toxicity Prediction using Derek Nexus or Toxtree:
-
Input Query Compound: The structure of this compound or its analogs is submitted to the software.
-
Structural Alert Matching: The software compares the chemical structure against its knowledge base of structural alerts. For chloroethylphenols, alerts related to reactive alkyl halides and phenols would be relevant.
-
Prediction Generation: If a structural alert is matched, the system generates a prediction for the associated toxicity endpoint, often with a qualitative likelihood (e.g., plausible, probable).
-
Reasoning and References: The software provides a rationale for the prediction, including information about the matched alert and references to supporting literature or data.
Signaling Pathways in Toxicity
The toxicity of phenolic compounds can be mediated through various signaling pathways. One important mechanism involves the generation of reactive oxygen species (ROS) and subsequent oxidative stress, which can lead to cellular damage and apoptosis.
A simplified pathway of phenol-induced oxidative stress.
Conclusion
In the absence of robust experimental data, in silico toxicology models offer a valuable first-tier assessment of the potential hazards of this compound and its analogs. The predictions indicate that these compounds may pose risks for mutagenicity, hepatotoxicity, and skin/eye irritation. These findings underscore the need for further experimental investigation to confirm these predictions and to fully characterize the toxicological profiles of these chemicals. The methodologies and workflows presented in this guide provide a framework for conducting such computational assessments, contributing to a more comprehensive understanding of chemical safety.
References
Comparative Kinetics of Nucleophilic Substitution: A Guide Based on Benzyl Chloride Analogues
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the kinetics of nucleophilic substitution reactions. Due to the limited availability of specific kinetic data for chloroethylphenols in the public domain, this report leverages data from structurally analogous compounds, namely substituted benzyl (B1604629) chlorides. The chloroethyl group attached to a phenyl ring shares key structural similarities with benzyl halides, making them a suitable, albeit imperfect, model for understanding the kinetic principles governing these reactions. The data and protocols presented herein provide a framework for predicting and evaluating the reactivity of chloroethylphenols in nucleophilic substitution reactions.
Quantitative Kinetic Data
The following tables summarize kinetic data for the nucleophilic substitution of benzyl chloride and its derivatives. This data, sourced from various studies, provides a baseline for understanding the influence of substituents and reaction conditions on the rate of reaction.
Table 1: Second-Order Rate Constant for the SN2 Reaction of Benzyl Chloride
| Substrate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k, M-1s-1) |
| Benzyl Chloride | KI | Acetone | 25 | 2.15 x 10-3[1][2] |
Table 2: Relative Rates of SN1 Solvolysis of Para-Substituted Benzyl Chlorides
This table illustrates the significant impact of para-substituents on the rate of SN1 reactions, where the rate-determining step is the formation of a carbocation. Electron-donating groups dramatically accelerate the reaction, while electron-withdrawing groups retard it.[3]
| Substrate | Solvent | Relative Rate (krel) |
| 4-Methoxybenzyl chloride | Methanol | 2500 |
| Benzyl chloride | Methanol | 1.0 |
| 4-Nitrobenzyl chloride | Methanol | ~0.00033 |
Experimental Protocols
The determination of reaction kinetics for nucleophilic substitution reactions requires careful monitoring of the concentration of reactants or products over time. Below are generalized methodologies for key experiments.
Protocol 1: Determination of Second-Order Rate Constants by NMR Spectroscopy
This method is suitable for monitoring the progress of a reaction where the proton NMR signals of the reactant and product are distinct.
Objective: To determine the second-order rate constant for the reaction of a substituted benzyl chloride with a nucleophile.
Materials:
-
Substituted benzyl chloride
-
Nucleophile (e.g., potassium iodide)
-
Deuterated solvent (e.g., acetone-d6)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the substituted benzyl chloride of known concentration in the deuterated solvent.
-
Prepare a stock solution of the nucleophile of known concentration in the same deuterated solvent.
-
In an NMR tube, mix known volumes of the substrate and nucleophile solutions to achieve the desired initial concentrations. It is often convenient to have one reactant in large excess to simplify the kinetics to pseudo-first-order.[2]
-
Immediately place the NMR tube in the spectrometer and begin acquiring spectra at regular time intervals.
-
Integrate the signals corresponding to a specific proton on the reactant and the product in each spectrum.
-
The concentration of the reactant at each time point can be calculated from the relative integrals.
-
Plot the appropriate function of concentration versus time (e.g., for a second-order reaction, plot 1/[Reactant] vs. time) to determine the rate constant from the slope of the line.
Protocol 2: Determination of Reaction Rates by UV-Vis Spectroscopy
This method is applicable when the product of the reaction has a distinct UV-Vis absorbance band compared to the reactants.
Objective: To monitor the rate of formation of a product with a chromophore.
Materials:
-
Substrate (e.g., a substituted benzyl chloride)
-
Nucleophile
-
Appropriate solvent (e.g., ethanol)
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) for the product of the reaction.
-
Prepare solutions of the substrate and nucleophile of known concentrations in the chosen solvent.
-
Equilibrate the solutions to the desired reaction temperature.
-
Mix the reactant solutions in a cuvette and immediately place it in the spectrophotometer.
-
Monitor the absorbance at the λmax of the product over time.
-
Convert absorbance values to concentration using the Beer-Lambert law (A = εbc), where the molar absorptivity (ε) of the product must be determined independently.
-
Analyze the concentration versus time data using the appropriate integrated rate law to determine the rate constant.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the key factors influencing the kinetics of nucleophilic substitution reactions.
Caption: Experimental workflow for kinetic studies.
Caption: Factors affecting nucleophilic substitution rates.
References
Safety Operating Guide
Proper Disposal of 3-(2-Chloroethyl)phenol: A Guide for Laboratory Professionals
Effective management and disposal of 3-(2-Chloroethyl)phenol are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound in compliance with safety regulations. As a halogenated organic compound, this compound requires specific handling and disposal protocols to mitigate its potential hazards.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its hazard profile. The following table summarizes key safety information based on data for similar chlorinated phenolic compounds. Always handle this chemical in a well-ventilated area or a chemical fume hood.
| Hazard Classification | Description | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] | Chemical-resistant gloves (e.g., butyl rubber, neoprene), lab coat, and eye/face protection.[1][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Chemical-resistant gloves, lab coat, and eye/face protection.[1][3] |
| Eye Damage | Causes serious eye damage.[1] | Goggles or face shield.[1] |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects.[1] | Prevent release to the environment by avoiding disposal down drains or in general waste.[1][4] |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as regulated hazardous waste.[3] Adherence to institutional and regulatory guidelines is mandatory.
1. Waste Segregation:
-
As a halogenated organic compound, this compound waste must be collected separately from non-halogenated organic waste and inorganic (aqueous) waste.[5][6]
-
All materials contaminated with this compound, including personal protective equipment (gloves, aprons), absorbent materials from spills, and empty containers, must be treated as hazardous waste.[3][7]
2. Waste Collection:
-
Collect all liquid waste containing this compound in a designated, leak-proof container with a secure, threaded cap.[6][8]
-
The container must be chemically compatible with halogenated organic compounds.
-
Solid waste (e.g., contaminated wipes, pipette tips) should be collected in a separate, clearly labeled, sealable container.[7]
3. Container Labeling:
-
Label all waste containers clearly with the words "Hazardous Waste ".[6][9]
-
The label must include the full chemical name: "This compound " and specify all constituents and their approximate concentrations.[5][6]
-
Note the accumulation start date on the label.
4. Waste Storage:
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within or near the laboratory.[3]
-
Ensure containers are kept tightly closed except when adding waste.[6]
-
The storage area should be well-ventilated and equipped with secondary containment to manage potential spills.
5. Disposal and Pickup:
-
Do not attempt to neutralize or dispose of this compound waste through conventional means (e.g., sink disposal).
-
The primary recommended disposal method for halogenated organic waste is incineration at a licensed hazardous waste disposal facility.[4][5]
-
Follow your institution's specific procedures to request a hazardous waste pickup from the Environmental Health and Safety (EHS) department. This typically involves completing a hazardous material pickup request form.[3][9]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. mn.uio.no [mn.uio.no]
- 9. engineering.purdue.edu [engineering.purdue.edu]
Safeguarding Your Research: A Guide to Handling 3-(2-Chloroethyl)phenol
For researchers, scientists, and professionals in drug development, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of 3-(2-Chloroethyl)phenol, ensuring the well-being of laboratory personnel and the integrity of your research.
Immediate Safety and Hazard Information
This compound is a hazardous substance that requires careful handling to prevent adverse health effects. It is classified as toxic if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage. Furthermore, it is suspected of causing genetic defects and may cause damage to the nervous system, kidneys, liver, and skin through prolonged or repeated exposure.
Emergency First Aid:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[1]
-
If on Skin (or hair): Remove/take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1][2]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles. A face shield should be worn when there is a significant risk of splashing. | Protects against splashes and vapors that can cause severe eye damage. |
| Hand Protection | Wear protective gloves. For incidental contact, nitrile gloves are suitable. For prolonged or direct contact, butyl rubber or Viton® gloves are recommended.[3] | Prevents skin contact, which can lead to burns and systemic toxicity. |
| Skin and Body Protection | A flame-retardant and antistatic protective lab coat, long pants, and closed-toe shoes. For significant splash potential, a butyl rubber or neoprene apron is advised.[3][4] | Minimizes skin exposure and protects against chemical splashes. |
| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2][5] | Prevents inhalation of toxic vapors. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing risk.
-
Preparation:
-
Ensure a current Safety Data Sheet (SDS) for this compound is readily available and has been reviewed by all personnel involved.[6][7]
-
Work must be conducted in a designated area, preferably within a certified chemical fume hood.[4]
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[6][7]
-
Assemble all necessary PPE before handling the chemical.
-
Prepare and label a dedicated hazardous waste container.[8]
-
-
Handling:
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[7]
-
Decontaminate the work area and any equipment used.
-
Properly store any remaining this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Remove and dispose of contaminated PPE as hazardous waste.
-
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All solutions and materials containing this compound must be collected as hazardous waste.[4] Do not dispose of this chemical down the drain.[5]
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, must be collected in a sealed, labeled hazardous waste container.
-
Disposal Procedure: Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[2][5]
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₈H₉ClO |
| Molecular Weight | 156.61 g/mol [9] |
| Appearance | Not specified, handle with care |
| Boiling Point | Not specified, handle with care |
| Melting Point | Not specified, handle with care |
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. otago.ac.nz [otago.ac.nz]
- 7. ehs.berkeley.edu [ehs.berkeley.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. This compound | C8H9ClO | CID 44298534 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
